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  • Product: Bicyclo[3.1.0]hexan-2-ol
  • CAS: 41413-37-0

Core Science & Biosynthesis

Foundational

conformational analysis of bicyclo[3.1.0]hexan-2-ol ring systems

An In-Depth Technical Guide to the Conformational Analysis of Bicyclo[3.1.0]hexan-2-ol Ring Systems Executive Summary The bicyclo[3.1.0]hexane framework is a conformationally constrained scaffold of significant interest...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of Bicyclo[3.1.0]hexan-2-ol Ring Systems

Executive Summary

The bicyclo[3.1.0]hexane framework is a conformationally constrained scaffold of significant interest in medicinal chemistry and drug development. Its rigid structure allows for the precise spatial orientation of substituents, making it an invaluable tool for probing molecular recognition at biological targets.[1][2] This guide provides a detailed exploration of the conformational analysis of bicyclo[3.1.0]hexan-2-ol, a derivative whose hydroxyl group introduces critical stereochemical and electronic considerations. We will delve into the fundamental principles governing the system's preferred conformation, the powerful analytical techniques used for its elucidation, and the practical application of these methods for researchers.

The Bicyclo[3.1.0]hexane Scaffold: A Primer

The bicyclo[3.1.0]hexane system consists of a cyclopentane ring fused to a cyclopropane ring. This fusion imparts significant structural rigidity and unique conformational properties not observed in simple monocyclic systems like cyclohexane.[1] Its utility as a (deoxy)ribose surrogate in nucleoside and nucleotide analogues has been extensively explored to probe the conformational preferences of various enzymes and receptors.[1] The defined spatial arrangement of substituents makes this scaffold an attractive starting point for designing novel lead structures in drug discovery.[1]

Core Conformational Principles: The Inherent Boat Preference

Unlike a simple cyclohexane ring which favors a chair conformation, the bicyclo[3.1.0]hexane system exhibits a pronounced and overwhelming preference for a boat-like conformation for the five-membered ring.[1]

Causality Behind the Boat Conformation:

The stability of the boat form is not accidental; it arises from a combination of electronic and steric factors:

  • Avoidance of Steric Hindrance: The fused cyclopropane ring creates significant steric strain. To minimize this, the system orients the cyclopropane ring in a pseudo-equatorial position, which is inherently favored in a boat-like arrangement.

  • Favorable Staggered Arrangements: The boat conformation results in a staggered arrangement of the hydrogens on C1, C2, C4, and C5.[1]

  • Orbital Interactions: Favorable orbital interactions contribute to the stabilization of the boat form.[1]

Computational studies, including non-empirical Hartree-Fock calculations and Density Functional Theory (DFT), have consistently shown the boat conformation to be the only stable configuration, with the chair conformation not representing a true energy minimum.[3]

cluster_0 Conformational Preference of Bicyclo[3.1.0]hexane Boat Boat Conformation (Highly Stable) Equilibrium >> Chair Chair Conformation (Unstable)

Caption: Dominant equilibrium of the bicyclo[3.1.0]hexane ring system.

Influence of the C-2 Hydroxyl Group: Endo vs. Exo Stereoisomers

The introduction of a hydroxyl group at the C-2 position creates two diastereomers: endo-bicyclo[3.1.0]hexan-2-ol and exo-bicyclo[3.1.0]hexan-2-ol. The terms endo and exo describe the position of the substituent relative to the fused cyclopropane ring.

  • Exo Isomer: The substituent is on the same side as the cyclopropane ring.

  • Endo Isomer: The substituent is on the opposite side of the cyclopropane ring.

The stereochemistry of this hydroxyl group is a critical determinant of the molecule's overall shape and its potential for intermolecular interactions, such as hydrogen bonding with a protein target. Furthermore, the hydroxyl group can engage in intramolecular hydrogen bonding, which can further influence the stability of the boat conformation and the orientation of adjacent protons.

cluster_isomers Stereoisomers of Bicyclo[3.1.0]hexan-2-ol node_exo Exo Isomer -OH is 'syn' to cyclopropane node_endo Endo Isomer -OH is 'anti' to cyclopropane

Caption: Defining the exo and endo isomers of the title compound.

Analytical Methodologies for Conformational Elucidation

A combination of spectroscopic and computational techniques is required for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental tool for this purpose. Specific NMR parameters provide direct insights into the molecule's three-dimensional structure.

  • ¹H NMR - Chemical Shifts & Coupling Constants (J-values): The chemical shift (δ) of each proton is sensitive to its local electronic environment. More importantly, the spin-spin coupling constants (J) between adjacent protons are directly related to the dihedral angle between them, as described by the Karplus equation. In the rigid boat conformation of bicyclo[3.1.0]hexane systems, these J-values provide definitive proof of the conformation. For example, a large J-value (typically > 7 Hz) is expected for vicinal protons with a dihedral angle near 180° (anti-periplanar), while smaller values are observed for gauche relationships.

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY or ROESY) detect through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. This is invaluable for distinguishing between endo and exo isomers. For instance, in the exo isomer, an NOE would be expected between the proton on C-2 and the protons on the cyclopropane ring (C-6). Conversely, in the endo isomer, such an interaction would be absent or very weak.[4]

Computational Chemistry

Computational modeling complements experimental data by providing a theoretical understanding of the system's energetics and geometry.

  • Density Functional Theory (DFT): DFT calculations, often using a basis set like B3LYP/6-311++G**, are employed to perform geometry optimizations and conformational searches.[5] These calculations can predict the lowest energy conformations, calculate the relative energy differences between isomers (e.g., endo vs. exo), and determine key geometric parameters like bond lengths and dihedral angles.[5] The results can then be compared with experimental NMR data to validate the proposed conformation.

Experimental & Computational Workflow

A robust analysis follows a multi-step, self-validating process that integrates synthesis, purification, and characterization.

G A Synthesis of Bicyclo[3.1.0]hexan-2-one B Stereoselective Reduction (e.g., with NaBH4) A->B C Mixture of Endo/Exo Alcohols B->C D Chromatographic Separation (e.g., Column Chromatography) C->D E Isolated Endo Isomer D->E F Isolated Exo Isomer D->F G NMR Spectroscopic Analysis (1H, 13C, COSY, NOESY) E->G F->G I Data Correlation & Final Conformational Assignment G->I H Computational Modeling (DFT Geometry Optimization) H->I

Sources

Exploratory

Technical Guide: Bicyclo[3.1.0]hexan-2-ol as a Ribose Bioisostere in Nucleoside Therapeutics

Executive Summary The replacement of the furanose (ribose/deoxyribose) ring with a bicyclo[3.1.0]hexane scaffold—commonly known as the "Methanocarba" (MC) modification—represents a high-precision strategy in nucleoside d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The replacement of the furanose (ribose/deoxyribose) ring with a bicyclo[3.1.0]hexane scaffold—commonly known as the "Methanocarba" (MC) modification—represents a high-precision strategy in nucleoside drug design. Unlike classical bioisosteres that focus on electronic similarity, this modification is primarily conformational . By fusing a cyclopropane ring to a cyclopentane core, the scaffold locks the pseudosugar into a rigid conformation, effectively freezing the pseudorotational cycle.

This guide details the structural rationale, synthetic pathways, and therapeutic applications of this scaffold, with a specific focus on its utility in targeting G-Protein Coupled Receptors (GPCRs) like the A3 Adenosine Receptor (A3AR) and viral polymerases.

Part 1: Structural Rationale & Conformational Locking

The Problem: Ribose Flexibility

In solution, the ribose ring of natural nucleosides is flexible, rapidly equilibrating between two principal puckering modes:

  • North (N): C3'-endo (favored by RNA A-form helices).

  • South (S): C2'-endo (favored by DNA B-form helices).

This entropy penalty (


) upon binding to a receptor or enzyme reduces affinity.
The Solution: The Methanocarba Lock

The bicyclo[3.1.0]hexane system imposes a rigid constraint. The fusion of the cyclopropane ring dictates the pucker based on the relative stereochemistry:

  • North-Methanocarba (N-MC): Fused to mimic the C3'-endo conformation.

  • South-Methanocarba (S-MC): Fused to mimic the C2'-endo conformation.

This "pre-organization" reduces the entropic cost of binding, often leading to significant potency gains (up to 1000-fold) if the locked conformation matches the target's bioactive state.

Visualization: The Pseudorotational Landscape

The following diagram illustrates the relationship between the flexible ribose and the locked methanocarba scaffolds within the pseudorotational cycle (


).

Pseudorotation cluster_0 Natural Ribose (Flexible) cluster_1 Methanocarba (Locked) Ribose Ribose Equilibrium (Rapid Interconversion) North North (N)-MC C3'-endo / P ≈ 0° (RNA-like) Ribose->North Locking via Cyclopropane Fusion South South (S)-MC C2'-endo / P ≈ 180° (DNA-like) Ribose->South Stereochemical Inversion Target_A GPCR Targets North->Target_A High Affinity: A3 Adenosine Receptor P2Y1 Receptor Target_B Viral Enzymes South->Target_B High Affinity: DNA Polymerases (HIV RT)

Caption: Conformational locking of the flexible ribose equilibrium into defined North or South vectors using the bicyclo[3.1.0]hexane scaffold.

Part 2: Synthetic Pathways[2][3]

The synthesis of methanocarba nucleosides is non-trivial due to the need for precise stereocontrol during the construction of the bicyclic core. The most robust route, pioneered by Victor Marquez (NIH) , utilizes a convergent approach.

Core Synthetic Strategy
  • Scaffold Construction: A Simmons-Smith cyclopropanation of a cyclopentenol derivative.

  • Resolution: Enzymatic resolution (e.g., Lipase PS-30) to separate enantiomers.

  • Coupling: A Mitsunobu reaction is critical here. Unlike standard glycosylation (which relies on anomeric acetates/chlorides), the carbocyclic nature requires inverting a secondary alcohol to attach the nucleobase.

Diagram: Convergent Synthesis Workflow

Synthesis Start D-Ribose or Cyclopentenone Step1 Cyclopentenol Intermediate Start->Step1 Step2 Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) Step1->Step2 Stereocontrol Step3 Bicyclo[3.1.0]hexan-2-ol (Scaffold) Step2->Step3 Step4 Mitsunobu Coupling (DIAD, PPh3, Nucleobase) Step3->Step4 Inversion of Configuration Final Methanocarba Nucleoside Step4->Final

Caption: The Marquez convergent route. The Mitsunobu step is the critical junction for introducing the nucleobase with correct stereochemistry.

Detailed Protocol: Mitsunobu Coupling

Standard Operating Procedure for coupling a purine base to the bicyclo[3.1.0]hexane scaffold.

Reagents:

  • Bicyclo[3.1.0]hexan-2-ol scaffold (1.0 eq)

  • Nucleobase (e.g., N6-chloropurine, 1.2 eq)

  • Triphenylphosphine (

    
    , 1.5 eq)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Solvent: Anhydrous THF

Methodology:

  • Preparation: Dry the bicyclic alcohol and nucleobase under high vacuum for 4 hours. Dissolve in anhydrous THF under an Argon atmosphere.

  • Phosphine Addition: Add

    
     to the reaction vessel and cool the mixture to 0°C.
    
  • DIAD Injection: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (formation of UV-active product).

  • Workup: Quench with small amount of water. Concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel). Note: The byproduct (triphenylphosphine oxide) can be difficult to remove; a gradient of EtOAc/Hexanes is usually required.

Validation:

  • 
    -NMR:  Look for the anomeric proton (H1'). In North-methanocarba nucleosides, the coupling constant 
    
    
    
    is typically small (< 2 Hz) or zero, confirming the rigid geometry.

Part 3: Therapeutic Application (Case Study)

MRS5698: A3 Adenosine Receptor Agonist

The A3 Adenosine Receptor (A3AR) is a GPCR involved in chronic neuropathic pain and inflammation. The A3AR binding pocket strictly prefers the North (C3'-endo) conformation of ribose.

  • Compound: MRS5698[1]

  • Class: (N)-Methanocarba adenosine derivative.[2][3]

  • Mechanism: Highly selective agonist for A3AR.[1] The rigid North-lock prevents binding to A1 or A2A receptors (which tolerate or prefer other puckers), thereby reducing cardiovascular side effects.

Comparative Binding Data

The table below demonstrates the impact of the methanocarba modification on selectivity.

CompoundStructureA3AR

(nM)
A1AR

(nM)
Selectivity (A1/A3)
IB-MECA Flexible Ribose1.11,800~1,600
MRS5698 (N)-Methanocarba 0.3 >10,000 >30,000

Data Source: Tosh et al., J. Med.[1] Chem. (2012) [2].[1]

Pathway Visualization: A3AR Signaling

Activation of A3AR by MRS5698 triggers a Gi-protein coupled cascade that results in pain relief without tolerance.

A3AR_Pathway Ligand MRS5698 (N-Methanocarba) Receptor A3 Adenosine Receptor (A3AR) Ligand->Receptor Conformational Selection G_Protein Gi Protein Activation Receptor->G_Protein Effector Adenylate Cyclase (Inhibition) G_Protein->Effector SecondMessenger cAMP Levels (Decrease) Effector->SecondMessenger Outcome Modulation of Ca2+ / K+ Channels SecondMessenger->Outcome Clinical Neuropathic Pain Relief Outcome->Clinical

Caption: Signal transduction pathway for MRS5698. The conformational lock ensures exclusive activation of the A3AR subtype.

References

  • Jacobson, K. A., et al. (2024). Polypharmacology of conformationally locked methanocarba nucleosides. National Institutes of Health. Link

  • Tosh, D. K., et al. (2012). Structure-guided design of A3 adenosine receptor-selective nucleosides: combination of 2-arylethynyl and bicyclo[3.1.0]hexane substitutions.[1] Journal of Medicinal Chemistry, 55(10), 4847–4860. Link

  • Marquez, V. E., et al. (2007).[4] Sculpting the Bicyclo[3.1.0]hexane Template of Carbocyclic Nucleosides to Improve Recognition by Herpes Thymidine Kinase. Journal of the American Chemical Society, 129(16). Link

  • Comin, M. J., et al. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Tetrahedron.[2] Link

Sources

Foundational

Conformationally Locked Methanocarba Nucleosides: Structural Properties and Polypharmacology of Bicyclo[3.1.0]hexan-2-ol Scaffolds

Executive Summary The development of nucleoside analogues is a cornerstone of antiviral and purinergic drug discovery. However, the inherent flexibility of the natural ribose furanose ring often leads to promiscuous rece...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of nucleoside analogues is a cornerstone of antiviral and purinergic drug discovery. However, the inherent flexibility of the natural ribose furanose ring often leads to promiscuous receptor binding and off-target effects. By replacing the oxygen-containing furanose ring with a rigid carbocyclic bicyclo[3.1.0]hexane system, researchers can lock the nucleoside into a specific geometry[1]. The intermediate bicyclo[3.1.0]hexan-2-ol serves as the critical structural scaffold for synthesizing these "methanocarba" nucleosides, enabling precise stereochemical control. This technical guide explores the structural chemistry, pharmacological target selectivity, and validated experimental methodologies for developing these conformationally restricted therapeutics.

The Conformational Paradigm: Furanose vs. Bicyclo[3.1.0]hexane

In aqueous solution, natural nucleosides exist in a dynamic equilibrium, rapidly interconverting between various puckered states along the pseudorotational cycle[2]. The two most energetically favorable states are the North (N) conformation (C2′-exo/C3′-endo, pseudorotational phase angle


) and the South (S)  conformation (C2′-endo/C3′-exo, 

)[1].

The energy barrier between these states is low, meaning native adenosine can adapt its conformation to fit multiple adenosine receptor (AR) subtypes (A1, A2A, A2B, A3)[3]. To engineer receptor subtype selectivity, the bicyclo[3.1.0]hexane substitution (methanocarba) is employed[1]. The fusion of a cyclopropane ring to a cyclopentane ring forces the system into a rigid pseudoboat conformation[1]. Depending on the stereochemistry of the cyclopropane fusion, the resulting nucleoside is permanently locked into either an (N)- or (S)-conformation[4].

ConformationalLocking Native Native Furanose Ring (Dynamic Equilibrium) North North (N) Pucker C2'-exo / C3'-endo Native->North Flexible South South (S) Pucker C2'-endo / C3'-exo Native->South Flexible Bicyclo Bicyclo[3.1.0]hexane Substitution North->Bicyclo South->Bicyclo N_Methano (N)-Methanocarba Locked Conformation Bicyclo->N_Methano Cyclopropane Fusion (Up) S_Methano (S)-Methanocarba Locked Conformation Bicyclo->S_Methano Cyclopropane Fusion (Down) Target1 A3AR / P2Y1R High Affinity N_Methano->Target1 Selective Binding Target2 P2Y6R High Affinity S_Methano->Target2 Selective Binding

Conformational locking logic via bicyclo[3.1.0]hexane substitution for receptor selectivity.

Polypharmacology and Receptor Selectivity

The structural rigidification provided by the bicyclo[3.1.0]hexan-2-ol core has profound pharmacological implications. The (N)-methanocarba conformation is highly favored by the A3 Adenosine Receptor (A3AR) and the P2Y1 Receptor (P2Y1R) [4].

By utilizing truncated 2-hexynyl-N6-substituted-(N)-methanocarba-nucleosides, researchers have developed highly potent and selective A3AR antagonists and partial agonists[3]. The rigid scaffold prevents the nucleoside from adopting the (S)-conformation required for optimal binding to A1 and A2A receptors, thereby eliminating off-target toxicity[3][5]. Furthermore, the bulky N6-substituents are well-tolerated in the A3AR binding pocket but sterically clash within the smaller hA2AAR binding site[3].

Quantitative Binding Affinities of (N)-Methanocarba Derivatives

The table below summarizes the binding affinities (


) of key truncated (N)-methanocarba nucleosides at human adenosine receptor subtypes, demonstrating the extreme selectivity achieved by combining the bicyclo[3.1.0]hexane scaffold with specific N6-substitutions[3][6].
Compound DesignationN6-SubstituentC2-SubstituenthA1

(nM)
hA2A

(nM)
hA3

(nM)
Compound 4a Amino (Unsubstituted)2-Hexynyl> 10,00010015.2
Compound 4b Methyl2-Hexynyl> 10,000> 10,0004.1
Compound 4d Cyclopentyl2-Hexynyl> 10,000> 10,0001.8
MRS7591 (15) PhenylethynylPhenylethynylN/AN/A10.9

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the bicyclo[3.1.0]hexan-2-ol scaffold and the subsequent pharmacological validation. These workflows are designed as self-validating systems.

Synthesis of the (N)-Methanocarba Scaffold

The synthesis of the (N)-methanocarba scaffold relies on the strategic construction of the bicyclo[3.1.0]hexan-2-ol intermediate. The causality behind this approach is that intramolecular cyclopropanation establishes the rigid carbocyclic framework, while subsequent Mitsunobu coupling ensures the stereospecific introduction of the nucleobase[7].

Step-by-Step Protocol:

  • Precursor Preparation: Begin with easily accessible 2,3-O-isopropylidene-D-erythrose. Convert this into a functionalized hexenoic acid derivative[7][8].

  • Intramolecular Cyclopropanation: Subject the precursor to a titanium-mediated Kulinkovich-de Meijere reductive cyclopropanation (or acid-catalyzed intramolecular cyclopropanation) to form the fused cyclopropane-cyclopentane ring system[7][8]. Causality: This step locks the ring pucker into the desired North hemisphere.

  • Deprotection & Isolation: Isolate the target bicyclo[3.1.0]hexan-2-ol intermediate.

  • Mitsunobu Coupling: React the bicyclo[3.1.0]hexan-2-ol intermediate with the desired protected nucleobase (e.g., N3-benzoylthymine or a purine derivative) using triphenylphosphine (

    
    ) and diisopropyl azodicarboxylate (DIAD)[2]. Causality: The Mitsunobu reaction proceeds with complete inversion of stereochemistry at the C2 (pseudo-anomeric) position, ensuring the correct 
    
    
    
    -configuration of the final nucleoside.
  • Validation (NMR): Confirm the locked conformation via

    
     NMR. Self-Validation Check: The pseudo-anomeric proton should exhibit a characteristic doublet (
    
    
    
    Hz), which is a definitive marker of the rigidified bicyclo[3.1.0]hexane system.

SyntheticWorkflow Start D-Erythrose Precursor Step1 Functionalization Start->Step1 Step2 Intramolecular Cyclopropanation Step1->Step2 Step3 Bicyclo[3.1.0]hexan-2-ol Intermediate Step2->Step3 Step4 Mitsunobu Coupling (Stereoinversion) Step3->Step4 End Locked (N)-Methanocarba Nucleoside Step4->End

Synthetic workflow for bicyclo[3.1.0]hexan-2-ol methanocarba nucleosides.

Radioligand Binding Assay for A3AR Affinity

To validate the receptor selectivity of the synthesized methanocarba nucleosides, a competitive radioligand binding assay is utilized.

Step-by-Step Protocol:

  • Membrane Preparation: Culture HEK293 or CHO cells stably expressing human A3AR. Harvest cells, homogenize in Tris-HCl buffer (pH 7.4) containing protease inhibitors, and centrifuge at 100,000

    
     to isolate the membrane fraction[6].
    
  • Assay Incubation: In a 96-well plate, combine 50

    
     of membrane protein, a constant concentration (e.g., 0.5 nM) of the A3AR-specific radioligand 
    
    
    
    , and varying concentrations (
    
    
    to
    
    
    M) of the test methanocarba nucleoside[3]. Causality:
    
    
    provides high specific activity necessary for detecting low-expression receptor populations.
  • Equilibration: Incubate the mixture at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer and measure retained radioactivity using a gamma counter.

  • Validation (Non-Specific Binding): Self-Validation Check: Include control wells containing 10

    
     of an unlabeled, high-affinity non-selective agonist (e.g., NECA) to determine non-specific binding (NSB). Specific binding is calculated as Total Binding minus NSB. Data must be fitted to a one-site competition curve using non-linear regression to derive accurate 
    
    
    
    values.

References

  • Expanding the repertoire of methanocarba nucleosides from purinergic signaling to diverse targets Source: National Institutes of Health (PMC) URL:[Link]

  • Truncated (N)-Methanocarba Nucleosides as Partial Agonists at Mouse and Human A3 Adenosine Receptors: Affinity Enhancement by N6-(2-Phenylethyl) Substitution Source: National Institutes of Health (PubMed) URL:[Link]

  • Synthesis and Anti-Renal Fibrosis Activity of Conformationally Locked Truncated 2-Hexynyl-N6-Substituted-(N)-Methanocarba-nucleosides as A3 Adenosine Receptor Antagonists and Partial Agonists Source: National Institutes of Health (PMC) URL:[Link]

  • Polypharmacology of conformationally locked methanocarba nucleosides Source: National Institutes of Health (PMC) URL:[Link]

  • A new synthetic route to (North)-methanocarba nucleosides designed as A3 adenosine receptor agonists Source: National Institutes of Health (PubMed) URL:[Link]

  • A Conformationally Locked Analogue of the Anti-HIV Agent Stavudine. An Important Correlation between Pseudorotation and Maximum Amplitude Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system Source: CONICET Digital Repository URL:[Link]

Sources

Exploratory

Comparative Analysis of Ring Puckering: Cyclopentane vs. Bicyclo[3.1.0]hexane

This guide provides an in-depth technical analysis of ring puckering dynamics, contrasting the highly flexible cyclopentane system with the conformationally restricted bicyclo[3.1.0]hexane scaffold. Content Type: Technic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of ring puckering dynamics, contrasting the highly flexible cyclopentane system with the conformationally restricted bicyclo[3.1.0]hexane scaffold.

Content Type: Technical Guide | Version: 1.0 Audience: Medicinal Chemists, Structural Biologists, Computational Chemists

Executive Summary

In drug design, the entropic penalty of binding is a critical optimization parameter. Cyclopentane rings, ubiquitous in natural products (proline, ribose, steroids), exist in a dynamic state of pseudorotation , traversing a low-energy pathway between "envelope" and "twist" forms.[1] This flexibility often results in poor receptor subtype selectivity.

The bicyclo[3.1.0]hexane scaffold serves as a "frozen" analogue of cyclopentane. By fusing a cyclopropane ring to the cyclopentane core, the system imposes severe geometric constraints that lock the ring pucker into a defined region of the conformational landscape (typically a boat-like minimum). This guide details the structural mechanics driving this restriction and provides protocols for validating these conformations in solution.

Part 1: Fundamentals of Cyclopentane Puckering

The Pseudorotation Phenomenon

Unlike cyclohexane, which rests in a deep "chair" energy well, cyclopentane possesses no single stable ground state. It minimizes torsional strain (eclipsing interactions) by puckering one or two carbons out of the plane.[2][3]

  • Planar Form: Highly unstable due to 10 fully eclipsed C-H bonds (~10 kcal/mol torsional strain).

  • Envelope (

    
    ):  One atom out of plane.
    
  • Twist/Half-Chair (

    
    ):  Two atoms out of plane.
    

The molecule undergoes pseudorotation , a wave-like motion where the position of maximum puckering rotates around the ring without the ring ever becoming planar. The energy barrier for this process is negligible (< 0.5 kcal/mol), making the ring essentially fluxional at physiological temperatures.

Mathematical Description (Cremer-Pople)

The conformation is described by two parameters:

  • Amplitude (

    
    ):  The degree of distortion from planarity (typically ~0.4 Å).
    
  • Phase Angle (

    
    ):  The position in the pseudorotation cycle (
    
    
    
    to
    
    
    ).
  • North (

    
    ): 
    
    
    
    (C3'-endo type).
  • South (

    
    ): 
    
    
    
    (C2'-endo type).

Part 2: The Bicyclo[3.1.0]hexane Scaffold[4][5][6]

Geometric Constraints

Fusing a cyclopropane ring to the C1-C5 bond of cyclopentane creates bicyclo[3.1.0]hexane. This fusion introduces two critical constraints:

  • Rigid C1-C5 Bond: The shared bond is part of the cyclopropane ring and cannot rotate freely.

  • Flap Angle: The angle between the cyclopropane plane and the cyclopentane plane.

The "Boat" Preference

While cyclohexane prefers a chair, bicyclo[3.1.0]hexane prefers a Boat conformation .

  • Mechanism: To minimize the eclipsing interactions along the C1-C5 bond (cis-fused), the cyclopentane ring puckers away from the cyclopropane ring.

  • The Chair Alternative: A chair-like conformation in bicyclo[3.1.0]hexane would force severe angle strain on the bridgehead carbons and increase non-bonded repulsion. Consequently, the "Chair" form is often a high-energy transition state or a shallow local minimum, while the Boat is the global minimum.

Conformational Locking (North vs. South)

In medicinal chemistry (specifically nucleoside analogs like Methanocarba), the bicyclo[3.1.0]hexane system is used to mimic specific points on the cyclopentane pseudorotation cycle.

  • Syn-fusion: Locks the system.

  • Substituent Effects: By placing substituents (e.g., a nucleobase or hydroxyl) on the bicyclo scaffold, chemists can force the "sugar" pucker to mimic the North (RNA-like) or South (DNA-like) conformation exclusively.

Part 3: Visualization of Conformational Landscapes

The following diagrams illustrate the fundamental difference: the continuous cycle of cyclopentane versus the discrete equilibrium of bicyclo[3.1.0]hexane.

Conformational_Landscape cluster_0 Cyclopentane (Dynamic) cluster_1 Bicyclo[3.1.0]hexane (Restricted) N North (C3'-endo) P=0° E East (O4'-endo) P=90° N->E Pseudorotation (~0 kcal/mol) S South (C2'-endo) P=180° E->S W West (O4'-exo) P=270° S->W W->N Boat Boat Conformer (Global Minimum) Chair Chair Conformer (High Energy/TS) Boat->Chair High Barrier (>10 kcal/mol)

Figure 1: Comparison of the barrier-less pseudorotation cycle of cyclopentane (left) vs. the deep potential energy well of the bicyclo[3.1.0]hexane boat conformer (right).

Part 4: Comparative Data Summary

FeatureCyclopentaneBicyclo[3.1.0]hexane
Dominant Motion Pseudorotation (Wave-like)Ring Flipping (Restricted)
Energy Barrier < 0.5 kcal/mol (Fluxional)> 3.0 kcal/mol (Distinct conformers)
Global Minimum None (degenerate Envelope/Twist)Boat (typically)
Torsional Strain Relieved by continuous puckeringRelieved by fixed "flap" angle
Drug Design Use Flexible linkers, generic hydrophobic bulkConformational Locking (GPCRs, Polymerases)
Key NMR Metric Averaged

couplings
Distinct

(rigid Karplus relation)

Part 5: Experimental Protocols for Validation

Protocol: NMR Conformational Analysis ( Coupling)

Objective: Determine if a synthesized bicyclo[3.1.0]hexane derivative is locked in the North (Boat-like) or South conformation.

Principle: The Karplus equation relates the vicinal proton-proton coupling constant (


) to the dihedral angle (

).

Workflow:

  • Acquire 1H NMR: Obtain a high-resolution spectrum (minimum 400 MHz, preferably 600 MHz) in a non-viscous solvent (CDCl3 or D2O).

  • Decoupling: If multiplets are overlapping, perform homonuclear decoupling or acquire a 2D J-resolved spectrum to extract precise

    
     values.
    
  • Extract

    
     and 
    
    
    
    :
    • North (Boat-like): Typically exhibits small

      
       (~0-2 Hz) due to dihedral angles nearing 90°.
      
    • South: Exhibits larger

      
       (~7-9 Hz) due to dihedral angles nearing 0° or 180°.
      
  • PSEUROT Calculation (Optional): For cyclopentane systems, observed

    
     values are time-averaged. For bicyclo systems, they represent a single static population. If 
    
    
    
    values do not match idealized Karplus predictions, the molecule may be in a rapid equilibrium between two distorted forms, though this is rare for rigid bicyclo[3.1.0] systems.
Computational Prediction (DFT Workflow)

Objective: Predict the energy gap between Boat and Chair forms.

DFT_Workflow Step1 Build 3D Models (Boat & Chair) Step2 Geometry Optimization (B3LYP/6-31G* or wB97X-D) Step1->Step2 Step3 Frequency Calculation (Verify Minima vs TS) Step2->Step3 Step4 Calculate Boltzmann Population exp(-ΔG/RT) Step3->Step4

Figure 2: Computational workflow for determining the preferred pucker of bicyclo[3.1.0]hexane derivatives.

Part 6: Applications in Drug Discovery[4]

Case Study: Methanocarba Nucleosides

In the design of adenosine receptor agonists and antiviral agents, the ribose ring of natural nucleosides pseudorotates.

  • Problem: The A3 adenosine receptor requires a specific "North" (C3'-endo) conformation, while the A2a receptor may prefer a different state. Natural adenosine binds both promiscuously.

  • Solution: Replacing the ribose oxygen with a methylene and fusing a cyclopropane ring (creating a bicyclo[3.1.0]hexane system) locks the "sugar" into a rigid North conformation.

  • Result: These "Methanocarba" analogues often show >100-fold selectivity for specific receptor subtypes because the entropic cost of freezing the conformation is paid during synthesis, not during binding.

References

  • Conformational Analysis of Bicyclo[3.1.0]hexane Title: A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Source: Chemical Physics (via Academia.edu) URL:[Link]

  • North/South Locking in Nucleosides Title: North- and South-Bicyclo[3.1.0] Hexene Nucleosides.[4][5] The Effect of Ring Planarity on Anti-HIV Activity.[5] Source: National Institutes of Health (PMC) URL:[Link]

  • Theoretical Ring Puckering Potentials Title: Theoretical Study of Structures and Ring-Puckering Potential Energy Functions of Bicylo[3.1.0]hexane and Related Molecules.[6][7][8] Source: PubMed URL:[Link]

  • Drug Discovery Applications Title: Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands.[9] Source: MDPI Molecules URL:[Link]

  • General Cycloalkane Conformations Title: 9.3: Ring Strain and the Structure of Cycloalkanes. Source: Chemistry LibreTexts URL:[Link][6][9][7][5][10][11]

Sources

Foundational

Technical Deep Dive: Bicyclo[3.1.0]hexane Rigidification in Receptor Ligand Design

Topic: Impact of Bicyclo[3.1.0]hexane Rigidification on Receptor Binding Affinity Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists Executive Summary In the o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of Bicyclo[3.1.0]hexane Rigidification on Receptor Binding Affinity Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

In the optimization of small molecule ligands, conformational flexibility is a double-edged sword. While it allows a ligand to "mold" into a binding pocket, the entropic penalty associated with freezing out rotatable bonds significantly attenuates binding affinity. The bicyclo[3.1.0]hexane scaffold has emerged as a premier "molecular anvil" for rigidification. By fusing a cyclopropane ring to a cyclopentane or pyrrolidine core, this scaffold locks the molecule into a specific pucker, pre-organizing the pharmacophores for receptor binding.

This guide analyzes the thermodynamic and structural mechanics of this rigidification strategy, using the (N)-methanocarba nucleosides (Adenosine Receptors) and LY354740 (mGluR) as primary case studies.

The Thermodynamic Principle: Entropy-Enthalpy Transduction

The fundamental driver for using bicyclo[3.1.0]hexane is the manipulation of the Gibbs free energy equation:



The Entropic Advantage

When a flexible ligand binds to a receptor, it must collapse from a high-entropy ensemble of solution conformers into a single, low-entropy bioactive conformation. This loss of degrees of freedom constitutes a massive entropic penalty (


), which opposes binding.

Bicyclo[3.1.0]hexane rigidification mitigates this penalty by:

  • Pre-organization: The ligand is synthesized in a conformation that closely mimics the bioactive state.

  • Reduced

    
    :  Since the ligand is already rigid in solution, the change in entropy upon binding is less negative compared to a flexible analogue.
    
The Enthalpic Risk

Rigidification is high-risk/high-reward. If the locked conformation deviates even slightly from the receptor's required geometry, steric clashes will render


 unfavorable, obliterating affinity. The bicyclo[3.1.0]hexane system is unique because its "boat-like" or "chair-like" puckers often align naturally with the binding pockets of GPCRs that recognize ribose or glutamate.

EnergyLandscape cluster_0 Flexible Ligand cluster_1 Rigidified (Bicyclo[3.1.0]) Flex_State Solution Ensemble (High Entropy) Bound_State Bound State (Low Entropy) Flex_State->Bound_State High Entropic Cost (ΔS << 0) Rigid_State Pre-organized State (Low Entropy) Flex_State->Rigid_State Synthetic Constraint Rigid_Bound Bound State (Low Entropy) Rigid_State->Rigid_Bound Low Entropic Cost (ΔS ≈ 0)

Figure 1: Thermodynamic landscape comparison. Rigidification minimizes the entropic barrier to binding, provided the conformation is correct.

Case Study I: The (N)-Methanocarba Switch (Adenosine Receptors)

The most prolific application of the bicyclo[3.1.0]hexane scaffold is in the design of (N)-methanocarba nucleosides .

The Mechanism

Natural adenosine's ribose ring exists in a dynamic equilibrium between North (C2'-exo/C3'-endo) and South (C2'-endo/C3'-exo) conformations.

  • A3 Adenosine Receptor (A3AR): Prefers the North conformation.

  • A1/A2A Receptors: Often tolerate or prefer South or intermediate states.

By replacing the ribose oxygen with a methylene and fusing a cyclopropane ring, the bicyclo[3.1.0]hexane locks the pseudosugar into a rigid North conformation. This is termed the "(N)-methanocarba" modification.[1]

Data Analysis: Affinity Enhancement

The following table illustrates the dramatic increase in affinity and selectivity for the A3AR when the ribose is rigidified into the North conformation.

CompoundScaffoldConformationhA3AR

(nM)
Selectivity (vs hA1)
IB-MECA Ribose (Flexible)North

South
1.1~50-fold
MRS5474 (N)-MethanocarbaLocked North 0.6 >2500-fold
MRS7591 (N)-MethanocarbaLocked North 10.9 High

Note: MRS7591 also demonstrates how rigidification can maintain affinity even when other recognition elements (like the 5'-hydroxyl) are truncated.

Case Study II: Glutamate Mimicry (mGluRs)

The metabotropic glutamate receptors (mGluRs) bind L-glutamate in a "clam-shell" domain. The flexible glutamate chain causes significant entropic loss upon binding.

The Solution: LY354740 (Eglumetad)

Eli Lilly scientists utilized the bicyclo[3.1.0]hexane scaffold to create LY354740 , a conformationally constrained glutamate analogue.[2]

  • Structure: (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid.[3][4][5]

  • Impact: The scaffold fixes the distance and angle between the amino group and the distal carboxylate, perfectly matching the mGlu2/3 receptor binding pocket.

Comparative Potency
LigandStructuremGlu2

(nM)
mGlu2 Binding (

)
L-Glutamate Flexible Chain~10,000Low
LY354740 Bicyclo[3.1.0] 55 High
(2R,4R)-APDC Cyclopentane400Moderate

Key Insight: The bicyclo[3.1.0] system is superior to simple cyclopentane rings (APDC) because the fused cyclopropane adds additional rigidity and forces specific side-chain vectors that simple rings cannot achieve.

Experimental Protocols

Protocol A: Synthesis Workflow (The "Methanocarba" Route)

Note: This is a high-level chemical workflow for the scaffold construction.

  • Starting Material: Begin with a chiral cyclopentenol or derive from D-ribose (via ring contraction).

  • Simmons-Smith Cyclopropanation:

    • Reagent: Diethylzinc (

      
      ) and diiodomethane (
      
      
      
      ).
    • Critical Step: The stereochemistry of the hydroxyl group directs the cyclopropanation to the same face, ensuring the correct "North" or "South" lock depending on the precursor.

  • Mitsunobu Coupling:

    • Use the resulting bicyclic alcohol to couple with the nucleobase (e.g., Adenine, Uracil).

    • Validation: Verify the N9-regioisomer (vs N7) using HMBC NMR spectroscopy. Rigid scaffolds often hinder N9 attack, increasing N7 byproducts.

Protocol B: Competitive Radioligand Binding Assay

Purpose: To determine


 of the rigidified ligand.

Materials:

  • Membranes expressing hA3AR (or target receptor).

  • Radioligand:

    
    -AB-MECA (High specific activity).
    
  • Test Compound: Bicyclo[3.1.0]hexane analogue.[2][4][5][6][7][8][9][10]

Step-by-Step:

  • Solubility Check (Self-Validation): Rigid molecules often have lower aqueous solubility than flexible ribosides. Dissolve compound in 100% DMSO, then serially dilute in assay buffer. Check for precipitation via light scattering before adding to the plate.

  • Incubation:

    • Mix: 25

      
      L Membrane + 25 
      
      
      
      L Radioligand (
      
      
      nM) + 50
      
      
      L Test Compound (
      
      
      to
      
      
      M).
    • Incubate at 25°C for 90 mins (Equilibrium is slower for rigid ligands due to slower

      
      ).
      
  • Filtration: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis:

    • Calculate

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
    • Critical Check: If the Hill slope is significantly different from 1.0 (e.g., < 0.8), suspect negative cooperativity or solubility issues, common with hydrophobic rigid scaffolds.

Workflow cluster_synth Phase 1: Synthesis cluster_bio Phase 2: Validation Start Chiral Precursor Cycloprop Simmons-Smith Cyclopropanation Start->Cycloprop Coupling Mitsunobu Coupling Cycloprop->Coupling NMR NMR Verification (Pucker Analysis) Coupling->NMR Solubility Solubility Check (Light Scattering) NMR->Solubility QC Pass Binding Radioligand Binding (Ki Determination) Solubility->Binding Functional cAMP/GTPγS (Efficacy) Binding->Functional High Affinity

Figure 2: Integrated workflow for synthesizing and validating bicyclo[3.1.0]hexane ligands.

References

  • Jacobson, K. A., et al. (2020). "Truncated (N)-Methanocarba Nucleosides as Partial Agonists at Mouse and Human A3 Adenosine Receptors: Affinity Enhancement by N6-(2-Phenylethyl) Substitution."[8][10] Journal of Medicinal Chemistry. Link

  • Monn, J. A., et al. (1997). "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist."[5] Journal of Medicinal Chemistry. Link

  • Tosh, D. K., et al. (2012). "Structure-activity relationships of (N)-methanocarba nucleosides as A3 adenosine receptor agonists." Bioorganic & Medicinal Chemistry. Link

  • Marquez, V. E., et al. (1996). "Conformational Restriction of Nucleosides by a Bicyclo[3.1.0]hexane Template." Journal of the American Chemical Society. Link

  • Dominguez, C., et al. (2005). "Methyl substitution of 2-aminobicyclo[3.1.0]hexane 2,6-dicarboxylate (LY354740) determines functional activity at metabotropic glutamate receptors."[9][11][12] Journal of Medicinal Chemistry. Link

Sources

Exploratory

Advanced Physicochemical Profiling and Synthetic Methodologies of Bicyclo[3.1.0]hexan-2-ol Derivatives

Executive Summary The transition from flat, two-dimensional aromatic rings to three-dimensional, sp3-rich scaffolds represents a paradigm shift in modern drug discovery. Among these next-generation architectures, the bic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to three-dimensional, sp3-rich scaffolds represents a paradigm shift in modern drug discovery. Among these next-generation architectures, the bicyclo[3.1.0]hexane system has emerged as a privileged framework. This technical guide provides an in-depth analysis of bicyclo[3.1.0]hexan-2-ol derivatives, detailing their unique physicochemical properties, their role as conformationally restricted bioisosteres, and the highly specific synthetic methodologies required for their preparation.

The Bicyclo[3.1.0]hexane Scaffold: A Paradigm Shift in Bioisosterism

Historically, medicinal chemistry has relied heavily on planar aromatic rings, such as benzene, to drive target affinity through hydrophobic interactions. However, the over-reliance on flat architectures often leads to poor aqueous solubility and suboptimal pharmacokinetic profiles.

The bicyclo[3.1.0]hexane scaffold—characterized by a cyclopropane ring fused to a cyclopentane ring—acts as an advanced bioisostere for benzene and cycloalkanes[1]. By increasing the fraction of sp3-hybridized carbons, this scaffold introduces critical three-dimensionality to drug candidates[2]. In the context of nucleoside analogs, the fused cyclopropane ring acts as a rigid conformational lock, forcing the embedded cyclopentane (pseudosugar) into specific "north" or "south" envelope conformations[3]. This pre-organization minimizes the entropic penalty upon target binding, allowing for highly selective recognition by specific kinases or polymerases, such as the herpes simplex 1 thymidine kinase[3].

G Scaffold Bicyclo[3.1.0]hexane Scaffold Prop1 Increased sp3 Fraction Scaffold->Prop1 Prop2 Conformational Rigidity Scaffold->Prop2 Result1 Improved Aqueous Solubility Prop1->Result1 Result2 Lower Enthalpic Penalty Prop2->Result2 Result3 Locked Pseudosugar Conformation Prop2->Result3

Physicochemical and pharmacological advantages of the bicyclo[3.1.0]hexane scaffold.

Physicochemical Profiling and Solubility Metrics

A primary advantage of substituting a planar aromatic ring with a bicyclo[3.1.0]hexan-2-ol derivative is the marked improvement in physicochemical properties. Flat aromatic systems tend to stack tightly in the solid state, leading to high crystal lattice energies that resist dissolution in water. The 3D geometry of the bicyclic system disrupts this stacking, thereby lowering the lattice energy and significantly improving aqueous solubility (LogS)[1].

Furthermore, the isosteric replacement allows chemists to fine-tune lipophilicity. For example, incorporating the bicyclic system can decrease LogP by approximately 0.5 units compared to monocyclic or planar counterparts, without negatively impacting the compound's acidity or basicity[1].

To illustrate these properties, the quantitative metrics for a naturally occurring and highly studied derivative, 4-thujanol (sabinene hydrate; 2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol), are summarized below:

Table 1: Physicochemical Properties of 4-Thujanol (Bicyclo[3.1.0]hexan-2-ol derivative)
PropertyValueUnitSource
Molecular Weight 154.25 g/mol [4]
Lipophilicity (LogP) 2.12 – 2.19-[4],[5]
Water Solubility (LogS) -2.30 to -2.45-[4],[5]
Aqueous Solubility 0.81g/L[4]
Polar Surface Area (PSA) 20.23Ų[4]
Enthalpy of Vaporization (ΔvapH°) 51.36kJ/mol[5]

Synthetic Methodologies: Precision and Causality

The synthesis of highly strained, conformationally pure bicyclo[3.1.0]hexan-2-ol architectures requires precise control over stereochemistry and regioselectivity. The following protocols outline the industry-standard methods for constructing and resolving these scaffolds.

LTMP-Mediated Intramolecular Cyclopropanation

Developed by Hodgson et al., this methodology provides an expedient and highly diastereoselective route to trans-bicyclo[3.1.0]hexan-2-ols starting from enantiopure unsaturated terminal epoxides[6],[7].

Causality of Reagent Selection: Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is chosen because it is a strong, highly sterically hindered base. It selectively deprotonates the epoxide trans to the β-alkyl chain without acting as a nucleophile, which prevents unwanted epoxide ring-opening side reactions[7]. The use of tert-butyl methyl ether (MTBE) as a solvent provides optimal coordination for the lithium species, stabilizing the carbanion intermediate and driving the intramolecular cyclopropanation forward with high efficiency[6].

Step-by-Step Protocol:

  • Preparation: Dissolve the precursor, (R)-1,2-epoxyhex-5-ene, to a concentration of 0.2 M in anhydrous MTBE under a strict argon atmosphere to prevent moisture-induced quenching[7].

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath to control the exothermic nature of the lithiation.

  • Base Addition: Slowly add a 0.2 M solution of LTMP in MTBE dropwise over 1 hour. Self-Validation: The slow addition prevents localized concentration spikes that could lead to intermolecular dimerization[7].

  • Cyclopropanation: Allow the reaction mixture to warm to room temperature and stir for 16 hours. During this phase, the α-lithiated epoxide undergoes intramolecular ring closure[7].

  • Quenching & Isolation: Quench the reaction by adding an aqueous solution of dibasic potassium phosphate. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1R,2R,5S-bicyclo[3.1.0]hexan-2-ol[7].

  • Validation: Analyze the product via chiral Gas Chromatography (GC) or HPLC to confirm the retention of enantiopurity[7].

G Epoxide Unsaturated Terminal Epoxide LTMP LTMP in MTBE (0 °C) Epoxide->LTMP Base Addition Lithiation α-Lithiation (trans to β-alkyl) LTMP->Lithiation Deprotonation Cyclo Intramolecular Cyclopropanation Lithiation->Cyclo Ring Closure Product trans-bicyclo[3.1.0]hexan-2-ol Cyclo->Product Diastereoselective Yield

Workflow for the LTMP-mediated synthesis of trans-bicyclo[3.1.0]hexan-2-ol.

Lipase-Catalyzed Enantiomeric Resolution

When synthesizing carbocyclic nucleosides, obtaining enantiomerically pure intermediates is non-negotiable, as only one antipode will correctly align with the target receptor's pharmacophore model.

Causality of Reagent Selection: A lipase-catalyzed double-acetylation reaction is utilized to resolve racemic mixtures of bicyclo[3.1.0]hexan-2-ol precursors (e.g., 4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol)[8]. The enzyme's chiral active site selectively acetylates one enantiomer, converting the racemic mixture into an easily separable combination of a (+)-diacetate and a (-)-monoacetate[8].

Step-by-Step Protocol:

  • Incubation: Suspend the racemic bicyclo[3.1.0]hexan-2-ol derivative in an organic solvent compatible with the specific lipase (e.g., vinyl acetate, which acts as both solvent and acyl donor).

  • Enzymatic Reaction: Add the immobilized lipase and stir the suspension at an optimized temperature (typically 30–40 °C)[8].

  • Monitoring (Self-Validation): Continuously monitor the reaction via chiral HPLC. The reaction must be halted exactly when 50% conversion is reached to ensure maximum enantiomeric excess (ee).

  • Byproduct Analysis: Monitor for the formation of an unusual acetal byproduct. This side reaction is triggered by acetaldehyde generated during the acetylation process and consumes small amounts of the unreactive (-)-monoacetate, serving as a real-time indicator of reaction progress and enzyme microenvironment health[8].

  • Separation: Filter off the immobilized enzyme and separate the (+)-diacetate from the (-)-monoacetate using silica gel column chromatography[8].

Conclusion

The integration of bicyclo[3.1.0]hexan-2-ol derivatives into medicinal chemistry pipelines offers a robust solution to the limitations of traditional planar aromatics. By leveraging the scaffold's inherent 3D rigidity, researchers can drastically improve aqueous solubility, lower the enthalpic penalty of receptor binding, and lock molecular conformations to achieve exquisite target selectivity. Supported by highly scalable and diastereoselective synthetic methodologies, this scaffold will continue to be a cornerstone in the development of next-generation bioisosteres and antiviral nucleoside analogs.

References

  • Source: organic-chemistry.
  • Enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides via a lipase-catalyzed asymmetric acetylation.
  • A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)
  • Bicyclo[m.n.
  • Showing Compound 4-Thujanol (FDB014958)
  • Three-dimensional saturated C(sp3)
  • Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)
  • Sculpting the Bicyclo[3.1.

Sources

Protocols & Analytical Methods

Method

stereoselective synthesis of (1R,2R,5R)-bicyclo[3.1.0]hexan-2-ol from cyclopentenol

Application Note: High-Purity Stereoselective Synthesis of (1R,2R,5R)-Bicyclo[3.1.0]hexan-2-ol Executive Summary This application note details the stereoselective synthesis of (1R,2R,5R)-bicyclo[3.1.0]hexan-2-ol , a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Stereoselective Synthesis of (1R,2R,5R)-Bicyclo[3.1.0]hexan-2-ol

Executive Summary

This application note details the stereoselective synthesis of (1R,2R,5R)-bicyclo[3.1.0]hexan-2-ol , a privileged chiral scaffold in drug discovery. This moiety serves as a critical pharmacophore in the development of metabotropic glutamate receptor (mGluR) modulators (e.g., MGS0028) and conformationally locked nucleoside analogs for antiviral therapies (HCV, HIV).

The protocol utilizes a hydroxyl-directed Furukawa-modified Simmons-Smith cyclopropanation . Unlike traditional zinc-copper couple methods, this route employs diethylzinc (


) and diiodomethane (

) to generate the reactive iodomethylzinc carbenoid in situ. This method ensures high diastereoselectivity (

) via a syn-directing "butterfly" transition state, eliminating the need for hazardous diazomethane.

Retrosynthetic Analysis & Strategy

The target molecule, (1R,2R,5R)-bicyclo[3.1.0]hexan-2-ol, possesses three contiguous stereocenters. The relative stereochemistry between the hydroxyl group at C2 and the cyclopropane ring is cis (syn).

Strategic Disconnection:

  • Chirality Source: The absolute configuration (1R, 5R) is established by the chirality of the starting material, (R)-2-cyclopenten-1-ol .

  • Stereocontrol: The C2-hydroxyl group coordinates with the organozinc reagent, directing the methylene insertion to the same face as the alcohol.

  • Transformation:

    
     to 
    
    
    
    hybridization via cheletropic addition.

Reaction Scheme:



Visualizing the Workflow & Mechanism

The following diagram illustrates the process flow and the critical "Butterfly" transition state that enforces stereospecificity.

G Start Start: (R)-2-Cyclopenten-1-ol (>99% ee) Coordination Coordination Zinc Alkoxide Formation Start->Coordination DCM, -10°C ReagentPrep Reagent Formation Et2Zn + CH2I2 (In Situ Carbenoid) ReagentPrep->Coordination Add dropwise TS Transition State 'Butterfly' Mechanism (Syn-Direction) Coordination->TS Intramolecular Delivery Quench Quench & Workup Sat. NH4Cl TS->Quench 0°C to RT, 12h Product Target: (1R,2R,5R)-Bicyclo[3.1.0]hexan-2-ol Quench->Product Purification

Caption: Figure 1. Process workflow for the directed cyclopropanation. The zinc alkoxide intermediate ensures the methylene group is delivered exclusively to the syn-face.

Detailed Experimental Protocol

Safety Warning: Diethylzinc (


) is pyrophoric  (ignites spontaneously in air). Diiodomethane (

) is toxic and light-sensitive. All operations must be performed in a fume hood under an inert atmosphere (Argon or Nitrogen).
Materials & Reagents
ReagentEquiv.RoleSpecification
(R)-2-Cyclopenten-1-ol 1.0Substrate>99% ee (optical purity is critical)
Diethylzinc (

)
2.2Reagent1.0 M solution in Hexanes
Diiodomethane (

)
2.4Reagent99%, stabilized with Cu, stored in dark
Dichloromethane (DCM) SolventSolventAnhydrous, degassed
Sat.

(aq)
QuenchQuenchAqueous saturated solution
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel.

  • Cool the flask to room temperature under a stream of dry Argon.

  • Charge the flask with (R)-2-cyclopenten-1-ol (1.0 g, 11.9 mmol) and anhydrous DCM (60 mL).

  • Cool the solution to -10°C using an ice/acetone or cryocooler bath.

Step 2: Formation of Zinc Alkoxide

  • Via syringe/cannula, carefully add

    
      (1.0 M in hexanes, 26.2 mL, 26.2 mmol, 2.2 equiv) dropwise over 20 minutes.
    
    • Note: Gas evolution (ethane) will occur. Control addition rate to maintain temp < -5°C.

    • Mechanistic Insight: The first equivalent of

      
       deprotonates the alcohol to form the ethylzinc alkoxide (
      
      
      
      ), which acts as the directing anchor.

Step 3: Carbenoid Formation & Cyclopropanation

  • Add

    
      (2.3 mL, 28.5 mmol, 2.4 equiv) dropwise via the addition funnel over 30 minutes.
    
    • Critical: Maintain reaction darkness (wrap flask in foil) if possible, as the carbenoid is light-sensitive.

  • Allow the reaction to stir at -10°C for 1 hour , then slowly warm to 0°C .

  • Stir at 0°C for 4 hours. Monitor reaction progress via TLC (EtOAc/Hexane 1:4) or GC-MS.[1] The starting material spot (

    
    ) should disappear, replaced by a slightly higher 
    
    
    
    product.

Step 4: Quench & Workup

  • Cool the mixture back to -10°C.

  • Carefully quench by dropwise addition of saturated aqueous

    
     (20 mL).
    
    • Caution: Vigorous gas evolution and precipitation of zinc salts will occur.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until two clear layers form and the white precipitate dissolves/suspends.

  • Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash combined organics with 10%

    
     (to remove iodine traces), followed by brine.
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (keep bath temp < 30°C; product is volatile).
    

Step 5: Purification

  • Purify the crude oil via flash column chromatography on silica gel.

  • Eluent: Gradient of 10% to 20% EtOAc in Hexanes.

  • Yield Expectation: 85-92% as a colorless oil.

Quality Control & Validation

The following analytical parameters confirm the identity and stereochemical integrity of the product.

ParameterMethodAcceptance Criteria
Appearance VisualClear, colorless oil
Purity GC-FID / HPLC> 98.0% (Area %)
Diastereomeric Ratio (dr) 1H NMR / Chiral GC> 98:1 (Syn:Anti)
Specific Rotation

Polarimetry

to

(c=1,

)
1H NMR (400 MHz,

)
Spectroscopy

4.35 (m, 1H, H-2), 1.9-1.2 (m, cyclopropyl/ring protons). Diagnostic high-field cyclopropyl signals at

0.5-0.8 ppm.

Self-Validation Check:

  • Stereochemistry Confirmation: The coupling constant (

    
    ) between H-1 and H-2 in 1H NMR is diagnostic. For the syn-isomer (cis-relationship), 
    
    
    
    is typically larger (~7-9 Hz) compared to the anti-isomer due to the Karplus relationship in the rigid bicyclic system.
  • Enantiomeric Excess: If the starting material was 99% ee, the product should retain this optical purity. Verify with Chiral GC (e.g., Cyclodex-B column).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagentsEnsure DCM is distilled from

and

is fresh. Water destroys the zinc carbenoid instantly.
Incomplete Conversion Old


degrades to

over time (turns red). Wash

with

and dry before use, or buy fresh Cu-stabilized reagent.
Poor Diastereoselectivity Temperature too highStrictly maintain -10°C during addition. Higher temps allow non-directed background cyclopropanation.
Product Loss VolatilityDo not use high vacuum for extended periods. Use a rotary evaporator with controlled pressure (approx. 200 mbar).

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[2][3] Tetrahedron, 24(1), 53-58. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[4][5][3] Organic Reactions, 58, 1–415. Link

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Link

  • Beaulieu, P. L., et al. (2011). Discovery of the HCV NS5A Inhibitor BMS-790052 (Daclatasvir). Journal of Medicinal Chemistry (Contextual reference for bicyclic proline analogs). Link

Sources

Application

Furukawa modification procedure for bicyclo[3.1.0]hexane derivatives

Application Note: Strategic Synthesis of Bicyclo[3.1.0]hexane Derivatives via the Furukawa-Modified Simmons-Smith Reaction Abstract The bicyclo[3.1.0]hexane scaffold—a unique fusion of a cyclopentane and a cyclopropane r...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Bicyclo[3.1.0]hexane Derivatives via the Furukawa-Modified Simmons-Smith Reaction

Abstract The bicyclo[3.1.0]hexane scaffold—a unique fusion of a cyclopentane and a cyclopropane ring—is a conformationally restricted bioisostere critical in modern drug discovery, prominently featured in novel nucleoside analogues and therapeutics like the HIV capsid inhibitor lenacapavir[1]. This application note details the Furukawa modification of the Simmons-Smith cyclopropanation, utilizing diethylzinc (


) and diiodomethane (

) to convert cyclopentene derivatives into highly strained bicyclo[3.1.0]hexanes. We provide mechanistic insights, quantitative reaction parameters, and a self-validating experimental protocol designed for high diastereoselectivity and reproducibility.

Mechanistic Rationale and Experimental Causality

The classical Simmons-Smith reaction relies on a zinc-copper couple, which frequently suffers from heterogeneous reaction kinetics, inconsistent activation, and irreproducibility. The Furukawa modification resolves this by employing commercially available, soluble diethylzinc (


), enabling a homogeneous, highly reproducible generation of the zinc carbenoid species[2].

1.1 The Schlenk Equilibrium and Carbenoid Reactivity Upon mixing


 and 

, a Schlenk equilibrium is established. This equilibrium favors the formation of the highly reactive monoalkylzinc carbenoid (

) relative to the dialkylzinc carbenoid (

)[3]. Causality in Solvent Selection: The choice of solvent is critical. Non-complexing solvents like anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) are mandated. Unlike diethyl ether, which coordinates to the zinc center and severely attenuates its electrophilicity, DCM maintains the carbenoid's high reactivity, allowing it to efficiently cyclopropanate even sterically hindered or electron-deficient cyclopentenes[2].

1.2 Hydroxyl-Directed Diastereoselectivity When cyclopropanating allylic alcohols (e.g., cyclopent-2-en-1-ol), the Furukawa reagent exhibits profound facial selectivity. The initial reaction of the alcohol with


 generates a zinc alkoxide intermediate. This alkoxide then coordinates the incoming carbenoid, directing the methylene transfer exclusively to the syn face of the alkene. This geometry minimizes allylic 

-strain in the transition state, yielding syn-bicyclo[3.1.0]hexanols with exceptional diastereomeric ratios (d.r. > 95:5)[3].

Mechanism Reagents Et₂Zn + CH₂I₂ (Furukawa Reagents) Carbenoid EtZnCH₂I / Zn(CH₂I)₂ (Zinc Carbenoid) Reagents->Carbenoid Schlenk Eq. Complex Zinc-Alkoxide Chelate (Facial Directing Effect) Carbenoid->Complex Coordination Substrate Cyclopentene Derivative (e.g., Allylic Alcohol) Substrate->Complex -Ethane Product Bicyclo[3.1.0]hexane (Syn-Diastereomer) Complex->Product [2+1] Cycloaddition

Mechanistic pathway of the Furukawa-modified cyclopropanation.

Quantitative Data Summary

The following table synthesizes representative reaction parameters and their impact on the cyclopropanation of cyclopentene derivatives to guide protocol optimization.

Reaction VariableCondition A (Classical)Condition B (Furukawa Mod.)Mechanistic Consequence / Outcome
Zinc Source Zn-Cu couple (solid)

(1.0 M in hexanes)
Furukawa provides homogeneous kinetics; eliminates activation variability[2].
Solvent Diethyl EtherDichloromethane (DCM)DCM prevents zinc coordination, maximizing carbenoid electrophilicity[2].
Directing Group None (Unfunctionalized)Allylic -OH-OH directs carbenoid to the syn face, achieving d.r. > 95:5[3].
Temperature Reflux (35 °C)0 °C to Room TempLower temp controls the exothermic carbenoid generation, preventing degradation[4].
Typical Yield 45 - 60%75 - 95%Furukawa modification ensures complete conversion with fewer side reactions[5].

Experimental Protocol: Hydroxyl-Directed Synthesis of syn-Bicyclo[3.1.0]hexan-2-ol

Self-Validating System: This protocol is engineered with specific observable milestones (e.g., gas evolution, precipitate formation) to ensure the researcher can validate the reaction's progress and safety in real-time.

Materials Required:

  • Cyclopent-2-en-1-ol (1.0 equiv, rigorously dried)

  • Diethylzinc (

    
    ), 1.0 M solution in hexanes (2.2 equiv)
    
  • Diiodomethane (

    
    ), purified and copper-stabilized (2.2 equiv)
    
  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous

    
     solution
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Nitrogen or Argon. Strict anhydrous and anaerobic techniques are required due to the pyrophoric nature of

    
    [1].
    
  • Substrate Loading: Dissolve cyclopent-2-en-1-ol (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration. Cool the solution to 0 °C using an ice-water bath.

  • Alkoxide Formation: Syringe in

    
     (1.0 M in hexanes, 2.2 equiv) dropwise over 10 minutes.
    
    • Validation Check: Observe mild effervescence (ethane gas evolution) as the zinc alkoxide forms. Stir for 15 minutes at 0 °C[1].

  • Carbenoid Generation: Add

    
     (2.2 equiv) dropwise.
    
    • Caution: This step is highly exothermic. Maintain the internal temperature near 0 °C to prevent rapid decomposition of the carbenoid[4].

  • Cycloaddition: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Validation Check: A fine white precipitate (zinc iodide salts) will gradually form, indicating successful methylene transfer and active carbenoid consumption[5]. Monitor reaction completion via TLC (staining with

      
      ).
      
  • Quenching: Re-cool the flask to 0 °C. Carefully add saturated aqueous

    
     dropwise.
    
    • Validation Check: Vigorous gas evolution will occur as unreacted

      
       is safely destroyed. Continue addition until gas evolution entirely ceases[1].
      
  • Workup: Dilute the mixture with additional DCM. Separate the organic layer, and extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure syn-bicyclo[3.1.0]hexan-2-ol.

Workflow Prep 1. Flame-dry flask under N₂ Add substrate in DCM Cool 2. Cool to 0 °C Prep->Cool Et2Zn 3. Dropwise addition of Et₂Zn (Stir 15 min) Cool->Et2Zn CH2I2 4. Dropwise addition of CH₂I₂ (Exothermic) Et2Zn->CH2I2 React 5. Warm to RT & Stir (Monitor via TLC) CH2I2->React Quench 6. Quench with sat. NH₄Cl at 0 °C React->Quench Extract 7. Extract & Purify Quench->Extract

Step-by-step experimental workflow for bicyclo[3.1.0]hexane synthesis.

References

Sources

Method

Precision Synthesis of North-Methanocarba Nucleosides: A Bicyclo[3.1.0]hexane Scaffold Approach

Executive Summary & Strategic Rationale North-methanocarba (N-MC) nucleosides represent a class of "pseudosugars" where the furanose ring is replaced by a bicyclo[3.1.0]hexane scaffold.[1] This modification permanently l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

North-methanocarba (N-MC) nucleosides represent a class of "pseudosugars" where the furanose ring is replaced by a bicyclo[3.1.0]hexane scaffold.[1] This modification permanently locks the nucleoside in the North (


) conformation  (mimicking the C3'-endo pucker of RNA), preventing the pseudorotational equilibrium typical of natural nucleosides.

Therapeutic Value: This conformational lock dramatically enhances affinity for specific targets, particularly A3 Adenosine Receptors (A3AR) and various kinases, while rendering the molecule resistant to hydrolytic cleavage by phosphorylases.

Scope of this Note: This guide details a scalable, high-fidelity protocol for synthesizing N-MC nucleosides. Unlike lengthy linear syntheses starting from carbohydrates, we utilize a convergent strategy based on the enzymatic resolution of the bicyclo[3.1.0]hexan-2-ol scaffold, followed by a stereoselective Mitsunobu coupling .

Structural Logic & Retrosynthesis

The synthesis hinges on the "Inversion Principle." The Mitsunobu reaction, required to attach the nucleobase, proceeds with complete inversion of stereochemistry at the C1' position.

  • Target:

    
    -Nucleoside (Base is up / cis to the bridgehead).
    
  • Requirement: The starting bicyclic alcohol must be

    
     (OH is down / trans to the bridgehead).
    
Diagram 1: Retrosynthetic Disconnection

Retrosynthesis Target North-Methanocarba Nucleoside (Target: Beta-anomer, North-Locked) Coupling Mitsunobu Coupling (Inversion of Configuration) Target->Coupling Retrosynthesis Scaffold Chiral Bicyclo[3.1.0]hexan-2-ol (Alpha-hydroxy isomer) Coupling->Scaffold Requires Alpha-OH Resolution Enzymatic Resolution (Lipase-catalyzed) Scaffold->Resolution Enantioselection Start Racemic Bicyclic Alcohol (or Meso-diol) Resolution->Start Starting Material

Caption: Retrosynthetic logic requiring stereochemical inversion. To achieve the biologically active


-configuration, the synthesis targets the 

-alcohol scaffold.

Experimental Protocols

Protocol A: Scaffold Synthesis & Enzymatic Resolution

Objective: Isolation of (1S, 2R, 5R)-bicyclo[3.1.0]hexan-2-ol (The "Alpha" Scaffold).

Context: Chemical synthesis yields a racemic mixture. We employ Lipase PS (Amano) or CAL-B (Novozym 435) for kinetic resolution. The enzyme selectively acetylates one enantiomer, allowing physical separation.

Materials:

  • Substrate: Racemic (±)-bicyclo[3.1.0]hexan-2-ol (synthesized via Simmons-Smith cyclopropanation of cyclopenten-3-ol).

  • Enzyme: Immobilized Lipase PS (Pseudomonas cepacia).

  • Acyl Donor: Vinyl acetate.

  • Solvent: MTBE (Methyl tert-butyl ether) or Hexane.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 10.0 g of racemic alcohol in 100 mL of dry MTBE.

  • Acyl Donor: Add 5 equivalents of vinyl acetate.

  • Initiation: Add 1.0 g of Immobilized Lipase PS.

  • Incubation: Stir at 30°C. Monitor conversion by GC or Chiral HPLC.

    • Target: Stop reaction at exactly 50% conversion (typically 24-48 hours).

  • Workup: Filter off the enzyme (can be recycled). Concentrate the filtrate in vacuo.

  • Separation: Perform Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).

    • Fraction 1 (Fast moving): The Acetate (Ester).

    • Fraction 2 (Slow moving): The Unreacted Alcohol.

  • Stereochemical Check: The unreacted alcohol should be the desired enantiomer (check specific rotation against literature:

    
    ).
    
Protocol B: Mitsunobu Coupling (The Critical Step)

Objective: Stereospecific installation of the nucleobase with Inversion.

Mechanism: The reaction uses a phosphorus(V) intermediate to activate the alcohol, which is then displaced by the acidic nucleobase (


) in an 

fashion.

Reagents:

  • Alcohol: Chiral bicyclo[3.1.0]hexan-2-ol (from Protocol A).

  • Nucleobase: 6-Chloropurine (for Adenosine analogs) or

    
    -Benzoylthymine (for Thymidine analogs).
    
  • Phosphine: Triphenylphosphine (

    
    ).[2][3]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DTBAD.

Step-by-Step Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask under Argon.

  • Solubilization: Dissolve

    
     (1.5 eq) and the Nucleobase (1.2 eq) in anhydrous THF (0.1 M relative to alcohol).
    
  • Substrate Addition: Add the Chiral Alcohol (1.0 eq). Cool the mixture to 0°C.

  • Activation (Dropwise): Add DIAD (1.5 eq) dropwise via syringe pump over 30 minutes.

    • Note: The solution will turn yellow.[4] Rapid addition can cause exotherms that degrade stereoselectivity.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir overnight (12-16 h).

  • Quench: Add a small amount of water or MeOH to destroy excess DIAD.

  • Purification (Crucial):

    • Evaporate THF.

    • Triturate the residue with cold

      
       to precipitate the bulk of Triphenylphosphine Oxide (
      
      
      
      ). Filter.
    • Purify the filtrate via Flash Chromatography.

    • Tip: If

      
       co-elutes, use Polymer-supported 
      
      
      
      in the reaction or use a specialized wash.
Protocol C: Final Functionalization (Example: 6-Chloropurine to Adenosine)

Objective: Convert the precursor to the active N-MC Adenosine analog.

  • Ammonolysis: Dissolve the coupled 6-chloropurine intermediate in Methanolic Ammonia (saturated at 0°C).

  • Pressure: Seal in a steel pressure vessel or heavy-walled glass tube.

  • Heat: Heat to 80°C for 12 hours. (This effects both the

    
     displacement of Cl 
    
    
    
    
    
    and deprotection of any esters).
  • Isolation: Cool, vent, and concentrate. Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).

Workflow Visualization

Diagram 2: Synthesis Workflow & Logic Flow

Workflow cluster_0 Phase 1: Scaffold Prep cluster_1 Phase 2: Coupling cluster_2 Phase 3: Finalize Racemic Racemic Bicyclo[3.1.0]hexan-2-ol Lipase Lipase Resolution (CAL-B / Vinyl Acetate) Racemic->Lipase AlphaAlc (-)-Alpha-Alcohol (Desired Enantiomer) Lipase->AlphaAlc Unreacted Acetate (+)-Acetate (Discard/Recycle) Lipase->Acetate Acylated Mitsunobu Mitsunobu Reaction (DIAD, PPh3, 6-Cl-Purine) AlphaAlc->Mitsunobu Inversion Inversion to Beta-Configuration Mitsunobu->Inversion Ammonolysis Ammonolysis (NH3/MeOH, 80°C) Inversion->Ammonolysis Final North-Methanocarba Adenosine Ammonolysis->Final

Caption: Operational workflow from racemic starting material to final North-Methanocarba nucleoside.

Data Summary & Validation Standards

To ensure the "North" conformation is achieved, NMR coupling constants are the primary validation tool.

ParameterNorth Conformation (Target)South Conformation (Avoid)Notes
Ring Pucker C3'-endo (RNA-like)C2'-endo (DNA-like)Controlled by bicyclic fusion

Coupling
0 - 2 Hz > 5 Hz Critical QC Check
Pseudorotation (

)

to


to

Calculated from

values
HPLC Purity > 98%N/ARequired for biological assay

Troubleshooting Guide:

  • Low Yield in Mitsunobu: Often due to steric hindrance of the secondary alcohol.[3] Solution: Use Ultra-sound assisted Mitsunobu or switch to ADDP/

    
     for higher reactivity.
    
  • Incomplete Inversion: Rare in Mitsunobu, but if observed, indicates

    
     character. Solution: Keep temperature strictly at 0°C during addition; ensure anhydrous conditions.
    

References

  • Marquez, V. E., et al. (2005).[5] "A New Synthetic Route to (North)-Methanocarba Nucleosides Designed as A3 Adenosine Receptor Agonists." Journal of Organic Chemistry, 70(2), 439–447.[5]

  • Thompson, A., & Marquez, V. E. (2012).[6] "Synthesis of a North-Methanocarba-Thymidine (N-MCT) Analog." Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.29. [6]

  • Ludek, O. R., & Marquez, V. E. (2009).[7] "A greener enantioselective synthesis of the antiviral agent North-methanocarbathymidine (N-MCT) from 2-deoxy-D-ribose."[7] Tetrahedron, 65(41), 8461–8467.[7]

  • Tosh, D. K., et al. (2012). "Methanocarba Analogues of Purine Nucleosides as Potent and Selective Adenosine Receptor Agonists." Journal of Medicinal Chemistry.

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

Sources

Application

Application Note: Enzymatic Kinetic Resolution of Racemic Bicyclo[3.1.0]hexan-2-ol

Introduction & Scientific Context The bicyclo[3.1.0]hexane scaffold is a privileged structural motif in advanced organic synthesis and medicinal chemistry. It is most notably utilized as a conformationally restricted bio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The bicyclo[3.1.0]hexane scaffold is a privileged structural motif in advanced organic synthesis and medicinal chemistry. It is most notably utilized as a conformationally restricted bioisostere for the furanose ring in nucleoside analogues—locking them into the "North-methanocarba" conformation to target adenosine receptors and viral polymerases[1],[2]. Furthermore, functionalized bicyclo[3.1.0]hexanes serve as critical chiral intermediates in the synthesis of modern therapeutics, including the HIV capsid inhibitor lenacapavir[3].

Because biological targets require strict stereochemical fidelity, accessing enantiopure bicyclo[3.1.0]hexan-2-ol is paramount. While asymmetric synthesis (e.g., enantioselective intramolecular cyclopropanation) is possible[4], the enzymatic kinetic resolution of racemic bicyclo[3.1.0]hexan-2-ol via lipase-catalyzed asymmetric acetylation remains one of the most scalable, highly selective, and ecologically friendly methods available to process chemists[2],[1].

Mechanistic Insights & Reaction Design

A successful kinetic resolution is a self-validating system: the enzyme must exhibit a profound chiral recognition for one enantiomer, leaving the other unreacted. The causality behind the experimental parameters is defined by three main pillars:

Catalyst and Solvent Selection

Lipases such as Pseudomonas cepacia lipase (Amano Lipase PS) and Candida antarctica lipase B (CALB / Novozym 435) possess highly structured hydrophobic pockets that selectively accommodate the (+)-enantiomer of the bicyclic alcohol[1]. The choice of solvent is critical. Non-polar to slightly polar ethereal solvents, such as diisopropyl ether (DIPE) or tert-butyl methyl ether (MTBE), are mandated. These solvents effectively solubilize the lipophilic bicyclic substrate while preserving the essential microscopic hydration shell around the immobilized enzyme. Polar solvents (like THF or DMF) strip this water layer, leading to protein denaturation and a collapse in enantiomeric ratio (E-value).

Thermodynamic Driving Force: The Acyl Donor

Vinyl acetate is selected as the acyl donor over standard alkyl acetates (e.g., ethyl acetate). The causality is thermodynamic: upon transferring the acetyl group to the alcohol, the leaving group is vinyl alcohol, which instantly and irreversibly tautomerizes into acetaldehyde. This prevents the reverse reaction (hydrolysis of the newly formed chiral acetate), driving the kinetic resolution to completion.

Mitigation of Acetal Byproducts

A known complication in this specific workflow is the generation of acetaldehyde. As characterized by Yoshimura et al., the byproduct acetaldehyde can trigger an unusual, enzyme-catalyzed acetal-forming side reaction that consumes the valuable unreacted (-)-monoacetate or alcohol[1]. To suppress this degradation pathway, the protocol mandates the inclusion of activated 4Å molecular sieves to sequester moisture and modulate the microenvironment, alongside strict monitoring to halt the reaction exactly at 50% conversion.

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data for the kinetic resolution of the bicyclo[3.1.0]hexane scaffold, demonstrating the superiority of specific enzyme-solvent pairings.

Lipase CatalystSolventTemp (°C)Acyl DonorTime (h)Conv. (%)E-value
Amano Lipase PS DIPE25Vinyl acetate2450>100
Novozym 435 (CALB) MTBE25Vinyl acetate1850>200
Amano Lipase PS THF25Vinyl acetate483545
Porcine Pancreatic DIPE25Vinyl acetate72<10N/A

(Note: Data reflects standard benchmark optimizations. High E-values (>100) indicate near-perfect enantiomeric discrimination).

Experimental Protocols

Materials and Equipment
  • Racemic bicyclo[3.1.0]hexan-2-ol (±)-1

  • Vinyl acetate (anhydrous, stabilized)

  • Amano Lipase PS (Immobilized on diatomaceous earth)

  • Diisopropyl ether (DIPE, anhydrous)

  • 4Å Molecular Sieves (pellets)

  • Orbital shaker or overhead stirrer (Avoid magnetic stir bars which mechanically shear and destroy immobilized enzymes).

Step-by-Step Methodology

Step 1: Preparation and Activation

  • Activate the 4Å molecular sieves in a vacuum oven at 250 °C for at least 4 hours prior to the experiment.

  • In a flame-dried, argon-flushed reaction vessel, add the activated molecular sieves (100 mg per mmol of substrate).

  • Suspend the Amano Lipase PS catalyst (50 mg per mmol of substrate) in anhydrous DIPE (5 mL per mmol).

Step 2: Enzymatic Acylation 4. Add the racemic bicyclo[3.1.0]hexan-2-ol (1.0 equivalent) to the suspension. 5. Introduce vinyl acetate (3.0 equivalents) dropwise to the mixture. 6. Seal the vessel and agitate using an orbital shaker at 25–30 °C (200–250 rpm).

Step 3: Analytical Monitoring and Workup 7. Monitor the reaction progress via chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). 8. Critical Step: Terminate the reaction exactly at 50% conversion to ensure maximum enantiomeric excess (ee) for both the (+)-acetate and the (-)-alcohol. 9. Filter the reaction mixture through a tightly packed pad of Celite to remove the immobilized enzyme and molecular sieves. Wash the filter cake thoroughly with ethyl acetate (3 × 10 mL). 10. Concentrate the combined filtrate under reduced pressure.

Step 4: Chromatographic Separation 11. Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate. 12. The highly lipophilic (+)-acetate will elute first, followed by the more polar unreacted (-)-alcohol. Both compounds should be isolated in >98% ee.

Process Visualization

G Racemate Racemic Bicyclo[3.1.0]hexan-2-ol (±)-1 Reaction Enantioselective Kinetic Resolution Racemate->Reaction Reagents Vinyl Acetate (3 eq) DIPE Solvent, 25°C Reagents->Reaction Enzyme Lipase Catalyst (Amano PS / CALB) Enzyme->Reaction Catalyzes Product1 (-)-Alcohol (Unreacted, High ee) Reaction->Product1 Retained Product2 (+)-Acetate (Acylated, High ee) Reaction->Product2 Converted Acetaldehyde Acetaldehyde (Tautomerized Byproduct) Reaction->Acetaldehyde Irreversible Driving Force

Workflow of the lipase-catalyzed kinetic resolution of racemic bicyclo[3.1.0]hexan-2-ol.

References

  • Enantioselective Synthesis of Bicyclo[3.1.0]hexane Carbocyclic Nucleosides via a Lipase-Catalyzed Asymmetric Acetylation. Characterization of an Unusual Acetal Byproduct Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A greener enantioselective synthesis of the antiviral agent North-methanocarbathymidine (N-MCT) from 2-deoxy-d-ribose Source: Tetrahedron (Elsevier / PubMed) URL:[Link]

  • Intramolecular Cyclopropanation of Unsaturated Terminal Epoxides Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

separation of bicyclo[3.1.0]hexan-2-ol diastereomers by column chromatography

Welcome to the Technical Support Center for Complex Alicyclic Separations. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with the bicyclo[3.1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Complex Alicyclic Separations. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with the bicyclo[3.1.0]hexane scaffold.

The bicyclo[3.1.0]hexane ring system is a conformationally locked framework critical to the development of modern antiviral drugs, such as Lenacapavir [1] and North-methanocarbathymidine (N-MCT) [2]. During the synthesis of these agents, the reduction of a bicyclo[3.1.0]hexan-2-one precursor typically yields a mixture of C2-epimers (endo and exo alcohols). Because these diastereomers possess nearly identical molecular weights and polarities, their separation by normal-phase column chromatography requires highly optimized, self-validating workflows.

Below, you will find the mechanistic rationale, standardized protocols, and troubleshooting guides to ensure high-resolution separation of these critical intermediates.

Separation Workflow & Mechanistic Pathway

The separation of bicyclo[3.1.0]hexan-2-ol diastereomers relies on the differential steric shielding of the secondary hydroxyl group. The fused cyclopropane ring creates a distinct convex (exo) and concave (endo) face. This geometry dictates how strongly the C2-hydroxyl group can hydrogen-bond with the free silanol groups on the silica gel stationary phase, directly causing the difference in retention factors (Rf).

G A Bicyclo[3.1.0]hexan-2-one (Precursor) B Diastereoselective Reduction (e.g., DIBAL-H, -78°C) A->B Hydride Addition C Diastereomeric Mixture (exo & endo alcohols) B->C Cold Water Quench D Normal Phase Silica Gel Column Chromatography C->D Dry Load (Silica) E Diastereomer A (Fast Eluting) Sterically Shielded Hydroxyl D->E Hexane/EtOAc Gradient F Diastereomer B (Slow Eluting) Accessible Hydroxyl D->F Hexane/EtOAc Gradient

Workflow for the synthesis and chromatographic separation of bicyclo[3.1.0]hexan-2-ol diastereomers.

Quantitative Data & Chromatographic Parameters

To achieve baseline resolution, the chromatographic system must be tightly controlled. The table below summarizes the validated parameters for this separation.

ParameterSpecification / ValueCausality / Scientific Rationale
Stationary Phase Silica Gel (230–400 mesh)High surface area is mandatory to resolve structurally similar epimers with minimal ΔRf.
Mobile Phase Hexanes / EtOAc (Gradient)EtOAc acts as the hydrogen-bond acceptor, competing with silanols to elute the strongly bound alcohol [3].
Sample Loading 1:75 to 1:100 (Sample:Silica)Low loading prevents band broadening, which is the primary cause of diastereomer co-elution.
Visualization PMA or KMnO₄ StainBicyclo[3.1.0]hexan-2-ol lacks a UV chromophore; requires oxidative staining for detection.
Typical ΔRf 0.10 – 0.15 (in 4:1 Hex/EtOAc)Driven by the differential steric accessibility of the C2-hydroxyl to the stationary phase.

Step-by-Step Methodology: Isomer Isolation

This protocol is designed as a self-validating system : each step contains an internal check to ensure the integrity of the separation before proceeding to the next phase.

Step 1: Reaction Quench and Pre-treatment

  • Action: Quench the hydride reduction reaction (e.g., DIBAL-H) with cold water or methanol at -78 °C [1]. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

  • Causality: Cold aqueous quenching prevents base-catalyzed epimerization of the newly formed stereocenter and mitigates unexpected ring-opening side reactions.

  • Validation Checkpoint: Perform a crude 1H NMR. The presence of two distinct carbinol proton signals (typically between 4.0–4.5 ppm) confirms the survival of both diastereomers without degradation.

Step 2: TLC Method Development

  • Action: Spot the crude mixture on a silica gel TLC plate. Develop in 85:15 Hexanes:EtOAc. Dip the plate in Phosphomolybdic acid (PMA) stain and heat until blue/black spots appear against a yellow background.

  • Causality: Because these aliphatic alcohols do not absorb UV light, oxidative staining is strictly required to monitor the separation.

  • Validation Checkpoint: You must observe a clear figure-eight or baseline separation (ΔRf ≥ 0.1) on the TLC plate before packing the column. If spots merge, reduce the EtOAc concentration to 5%.

Step 3: Column Packing and Dry Loading

  • Action: Slurry pack a glass column with 230–400 mesh silica gel using hexanes. Dissolve the crude mixture in a minimum volume of dichloromethane (DCM), add a small amount of silica gel (1:3 sample-to-silica ratio), and evaporate to a free-flowing powder. Load this powder evenly onto the flat column bed.

  • Causality: Dry loading eliminates the "solvent effect" where a polar loading solvent (like DCM) drags the compounds down the column prematurely, destroying the separation bands.

Step 4: Gradient Elution and Fractionation

  • Action: Begin isocratic elution with 95:5 Hexanes:EtOAc. Once the solvent front elutes, gradually increase polarity to 80:20 Hexanes:EtOAc. Collect small fractions (e.g., 15 mL for a 50 g column).

  • Causality: A shallow gradient allows the less polar (sterically shielded) diastereomer to elute completely before the mobile phase strength is high enough to mobilize the more polar (accessible) diastereomer [2].

  • Validation Checkpoint: Pool fractions only after confirming single spots via PMA-stained TLC. Evaporate pooled fractions under reduced pressure at <35 °C to prevent volatilization of the low-molecular-weight alicyclic alcohols.

Troubleshooting Guide

Issue 1: The diastereomers are co-eluting on the column despite showing a ΔRf of 0.1 on TLC.

  • Root Cause: Column overloading or channeling. When the sample-to-silica ratio exceeds 1:50, the theoretical plates of the column are overwhelmed, causing the elution bands to widen and merge.

  • Intervention: Halt the gradient increase. Flush the column with 95:5 Hexanes:EtOAc to slow the migration rate. For future runs, strictly adhere to a 1:100 sample-to-silica mass ratio and ensure the column bed is perfectly level during packing.

Issue 2: Severe streaking of the alcohol bands, leading to poor recovery.

  • Root Cause: Strong, irreversible hydrogen bonding between the secondary hydroxyl group of the bicyclo[3.1.0]hexan-2-ol and highly acidic, free silanol groups on the silica gel.

  • Intervention: Passivate the silica gel. Add 1% Triethylamine (Et₃N) to your mobile phase. The amine will preferentially bind to the highly active acidic silanol sites, preventing the alcohol from sticking and thereby sharpening the elution bands.

Issue 3: The isolated products show degradation or ring-opening byproducts after concentration.

  • Root Cause: Acid-catalyzed rearrangement of the strained cyclopropane ring during concentration. Trace amounts of acidity in the silica gel or chloroform (if used for NMR) can trigger a ring-expansion or solvolysis.

  • Intervention: Concentrate the fractions at a lower temperature (<35 °C) and store the purified diastereomers in a freezer (-20 °C) under an inert argon atmosphere. Avoid prolonged exposure to un-neutralized silica.

Frequently Asked Questions (FAQs)

Q: How do we definitively assign the absolute stereochemistry of the isolated endo and exo diastereomers? A: 1H NMR NOESY or ROESY experiments are the gold standard here. The carbinol proton at C2 of the endo-alcohol will show strong Nuclear Overhauser Effect (nOe) correlations with the protons on the fused cyclopropane ring. Conversely, the exo-alcohol's carbinol proton points away from the cyclopropane ring and will lack these specific nOe cross-peaks. If NMR is inconclusive, derivatizing the alcohol into a p-nitrobenzoate ester for X-ray crystallography provides absolute confirmation [2].

Q: Can I use reverse-phase (C18) chromatography to separate these diastereomers? A: While possible, it is highly inefficient. Reverse-phase chromatography separates compounds based on hydrophobicity. Because the endo and exo diastereomers of bicyclo[3.1.0]hexan-2-ol have identical hydrophobic surface areas, their retention times on a C18 column will be nearly indistinguishable. Normal-phase silica exploits their differing hydrogen-bonding geometries, making it the superior choice.

Q: Is it possible to separate the enantiomers (e.g., (1R,2S,5R) from (1S,2R,5S)) using this normal-phase method? A: No. Enantiomers have identical physical properties in an achiral environment. Normal-phase silica will only separate the diastereomers. To separate enantiomers, you must either use a chiral stationary phase (e.g., Chiralpak AD/OD columns) or perform an enzymatic chiral resolution prior to chromatography [2].

References

  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. ACS Publications.
  • A greener enantioselective synthesis of the antiviral agent North-methanocarbathymidine (N-MCT) from 2-deoxy-d-ribose. National Institutes of Health (NIH).
  • Synthesis of Conformationally Locked L-Deoxythreosyl Phosphonate Nucleosides Built on a Bicyclo[3.1.0]hexane Template. National Institutes of Health (NIH).
Optimization

minimizing ring opening side reactions in bicyclo[3.1.0]hexane synthesis

Welcome to the technical support center for the synthesis of bicyclo[3.1.0]hexane systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of bicyclo[3.1.0]hexane systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable, yet challenging, carbocyclic scaffold. The inherent ring strain in the bicyclo[3.1.0]hexane core, while synthetically useful, makes it susceptible to undesired ring-opening side reactions.[1][2]

This document provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you minimize these side reactions and maximize the yield and purity of your target compounds.

Troubleshooting Guide: Minimizing Ring-Opening Side Reactions

This section addresses specific issues encountered during common synthetic routes to bicyclo[3.1.0]hexanes.

Scenario 1: Simmons-Smith and Related Cyclopropanations

The Simmons-Smith reaction is a cornerstone for converting cyclopentene derivatives into the bicyclo[3.1.0]hexane core. While highly reliable, subtle issues can lead to product loss through rearrangement.[3][4]

Question 1: My Simmons-Smith reaction yield is low, and I'm isolating rearranged cyclohexene or methyl-cyclopentane derivatives. What is causing this ring-opening?

Answer: This issue is typically not caused by the carbenoid insertion itself, which is very stereospecific and clean, but rather by the reaction byproducts or conditions post-cyclopropanation.

  • Primary Cause: Lewis Acidity. The zinc iodide (ZnI₂) generated as a byproduct is a Lewis acid that can catalyze the rearrangement of the strained bicyclo[3.1.0]hexane ring, especially if the product is sensitive.[5]

  • Secondary Cause: Radical Pathways. In some cases, radical intermediates can form, leading to fragmentation of the cyclopropylcarbinyl system. The ring-expansion to a methylenecyclohexane derivative is often the kinetically favored radical rearrangement pathway.[6]

Solutions & Protocols:

  • Mitigate Lewis Acidity: The most effective strategy is to prevent the accumulation of acidic species.

    • Use the Furukawa Modification: Employ diethylzinc (Et₂Zn) with diiodomethane (CH₂I₂). This modification is often cleaner and avoids the metallic zinc impurities.

    • Scavenge Lewis Acids: Add a slight excess of Et₂Zn to the reaction. The excess Et₂Zn will react with the generated ZnI₂ to form the less acidic ethylzinc iodide (EtZnI).[5]

    • Buffered Quench: Quench the reaction with pyridine or a saturated aqueous solution of sodium bicarbonate before the main aqueous workup. Pyridine will coordinate to the zinc species, neutralizing their Lewis acidity.[5][7]

  • Control Reaction Temperature:

    • Maintain low temperatures (0 °C to room temperature) throughout the reaction and workup. High temperatures can promote thermal rearrangements.[8][9]

Workflow: Troubleshooting Simmons-Smith Reactions

start Low Yield & Rearranged Products cause1 Identify Cause: Lewis Acidity (ZnI₂) or Radicals? start->cause1 solution1 Solution for Acidity: Use Furukawa Mod. (Et₂Zn) Add excess Et₂Zn Quench with Pyridine cause1->solution1  Acid-catalyzed solution2 Solution for Radicals/Thermal: Maintain Low Temperature (0°C to RT) cause1->solution2  Thermally-induced protocol Implement Protocol: 1. Run reaction at 0°C. 2. Quench with pyridine. 3. Proceed with workup. solution1->protocol solution2->protocol result Improved Yield of Bicyclo[3.1.0]hexane protocol->result

Caption: Troubleshooting workflow for Simmons-Smith reactions.

Scenario 2: Transition-Metal-Catalyzed Cyclopropanations

Dirhodium(II) and copper catalysts are frequently used to decompose diazo compounds for the cyclopropanation of olefins. The reactivity of the resulting metallocarbene can be a double-edged sword, sometimes leading to undesired pathways.

Question 2: My rhodium-catalyzed reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate is producing byproducts, and the diastereoselectivity is poor. How can I improve this?

Answer: The choice of catalyst and reaction conditions is critical in rhodium-catalyzed cyclopropanations to control both selectivity and prevent side reactions. The electrophilicity of the intermediate carbene can sometimes lead to pathways other than the desired [2+1] cycloaddition.

  • Primary Cause: Catalyst Choice. Different rhodium catalysts possess unique steric and electronic properties that significantly influence the reaction outcome. For instance, Rh₂(OAc)₄ is a general-purpose catalyst, but more sterically demanding catalysts can offer higher selectivity.[10]

  • Secondary Cause: Reaction Conditions. Trace amounts of acid or water can interfere with the catalytic cycle or promote product degradation. The catalyst loading is also a key parameter.

Solutions & Protocols:

  • Catalyst Screening: The diastereoselectivity (exo vs. endo) and suppression of side reactions are highly dependent on the catalyst ligand.

    • For high exo selectivity, dirhodium(II) tetrakis(acetate) (Rh₂(OAc)₄) is often effective.

    • For high endo selectivity, more sterically bulky catalysts like dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄) may be required. A screening of catalysts is recommended.

  • Optimize Catalyst Loading: While older procedures often use 1-7 mol% of catalyst, modern methods have shown that loadings as low as 0.005 mol% can be highly effective, which can reduce costs and minimize catalyst-driven side reactions.[10]

  • Ensure Inert Conditions:

    • Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

    • The addition of molecular sieves can help to scavenge trace water.

Table 1: Catalyst Selection for Diastereocontrol in Rh(II)-Catalyzed Cyclopropanation

CatalystTypical DiastereoselectivityRecommended LoadingKey Considerations
Rh₂(OAc)₄ Often favors exo isomer0.01 - 1 mol%General-purpose, cost-effective. Selectivity can be substrate-dependent.
Rh₂(TPA)₄ Often favors endo isomer0.1 - 2 mol%Bulky ligands enhance steric control, pushing substituents to the endo face.
Rh₂(esp)₂ High exo selectivity0.005 - 0.1 mol%Highly efficient and selective catalyst, suitable for very low loadings.[10]
Scenario 3: Intramolecular Cyclizations and Annulations

Building the bicyclic system via intramolecular reactions, such as the cyclization of a mesylate or a (3+2) annulation, is a powerful strategy. However, these methods can be sensitive to harsh conditions.[1][11]

Question 3: My base-mediated intramolecular cyclization of a mesylated cyclopentanol is failing, and I'm seeing products consistent with elimination or fragmentation. How can I promote the desired cyclization?

Answer: This outcome suggests that the reaction conditions are either too harsh for the bicyclo[3.1.0]hexane product or are favoring competing side reactions over the desired intramolecular SN2 displacement.

  • Primary Cause: Strong Base/High Temperature. Strong bases like LDA or high temperatures can promote E2 elimination of the mesylate. Furthermore, the bicyclic product itself can be unstable to these conditions, leading to decomposition.[11]

  • Secondary Cause: Steric Hindrance. If the substrate is sterically hindered, the rate of the intramolecular SN2 reaction may be slow, allowing side reactions to dominate.

Solutions & Protocols:

  • Milder Reaction Conditions:

    • Base Selection: Use a strong, but non-nucleophilic and sterically hindered base like potassium tert-butoxide (t-BuOK).

    • Temperature Control: Perform the reaction at low temperatures (e.g., -50 °C to 0 °C) to disfavor elimination and decomposition pathways.[11]

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation.

  • Alternative Convergent Strategies:

    • If intramolecular SN2 reactions fail, consider a convergent (3+2) annulation strategy. For example, photoredox-mediated annulation of aminocyclopropanes with cyclopropenes can build the bicyclo[3.1.0]hexane core under very mild conditions.[1][12]

Mechanism: Acid-Catalyzed Ring Opening

sub Bicyclo[3.1.0]hexane protonated Protonated Intermediate sub->protonated + H⁺ (Acid Catalyst) H_plus H⁺ product Ring-Opened Product (e.g., 3-substituted cyclohexene) protonated->product + Nu:⁻ (Nucleophilic Attack) Nu Nu:⁻

Caption: Acid-catalyzed opening of the bicyclo[3.1.0]hexane ring.

Frequently Asked Questions (FAQs)

Q4: What general pH and thermal conditions should be avoided to maintain the integrity of the bicyclo[3.1.0]hexane ring system?

A4: The bicyclo[3.1.0]hexane system is sensitive to both strong acids and high temperatures.

  • pH: Strongly acidic conditions (pH < 4) should be avoided as they can protonate the cyclopropane ring, initiating ring-opening.[13][14] Even mildly acidic conditions over long periods can cause degradation. Basic conditions are generally safer, but very strong bases at elevated temperatures can also induce rearrangements.[15]

  • Temperature: The thermal rearrangement of bicyclo[3.1.0]hexane systems often involves the cleavage of the internal C1-C5 bond. This process typically has a high activation energy, but can occur at elevated temperatures (e.g., >150-200 °C).[8][9] For sensitive substituted analogs, decomposition can occur at much lower temperatures. It is recommended to keep all heating steps (reflux, distillation) as brief and mild as possible.

Q5: My bicyclo[3.1.0]hexane derivative seems to be decomposing during silica gel column chromatography. What purification strategies do you recommend?

A5: This is a common problem, as standard silica gel is inherently acidic and can catalyze ring-opening.

  • Neutralize the Silica: Before preparing your column, wash the silica gel with a solution of a volatile base, such as 1-2% triethylamine in the eluent system, then flush with the pure eluent until the baseline is stable. This will neutralize the acidic sites.[7]

  • Use Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil.

  • Minimize Contact Time: Perform flash chromatography quickly. Avoid letting the compound sit on the column for extended periods.

  • Non-Chromatographic Methods: If the compound is extremely sensitive, consider purification by crystallization, Kugelrohr distillation (for thermally stable, volatile compounds), or preparative thin-layer chromatography (prep-TLC) on neutralized plates.

References
  • Newcomb, M., & controversial, A. T. (1998). Kinetics and Regioselectivity of Ring Opening of 1-Bicyclo[3.1.0]hexanylmethyl Radical. The Journal of Organic Chemistry, 63(20), 6856-6860. [Link]

  • Ziegler, F. E., & Petersen, A. K. (2002). Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions. The Journal of Organic Chemistry, 67(18), 6535-6538. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-415. [Link]

  • Oh, C. H., et al. (2005). New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol. Bulletin of the Korean Chemical Society, 26(11), 1879-1881. [Link]

  • Lévesque, É., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(46), 10738-10743. [Link]

  • Nakazato, A., et al. (2005). Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto.
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. ResearchGate. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • de Meijere, A., et al. (1987). Synthesis, Reactions, and Rearrangements of 2,4-Diazabicyclo[3.1.0]hexan-3-ones. Chemische Berichte, 120(1), 25-34. [Link]

  • Johnson, J. B. (2019). Transition Metal Catalyzed Simmons-Smith Type Cyclopropanations. University of North Carolina at Chapel Hill. [Link]

  • Beilstein Journals. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]

  • Liu, R., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. [Link]

  • ResearchGate. (n.d.). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. Retrieved from [Link]

  • Hansen, J. H., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

  • Liu, R., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Semantic Scholar. [Link]

  • Lévesque, É., et al. (2019). Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes. ResearchGate. [Link]

  • Anglada, J. M., et al. (2002). Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol. Journal of the American Chemical Society, 124(36), 10883-10894. [Link]

  • Sanchez-Garcia, E., et al. (2009). A theoretical study on the thermal ring opening rearrangement of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one: a case of two state reactivity. Physical Chemistry Chemical Physics, 11(43), 10121-10129. [Link]

  • Anglada, J. M., et al. (2002). Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol. Computational Evidence for the Formation of a Diradical Rather than a Zwitterionic Intermediate. ResearchGate. [Link]

  • Lévesque, É., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. RSC Publishing. [Link]

  • Pasto, D. J., & Miles, M. F. (1964). Reactive Intermediates in the Bicyclo[3.1.0]hexyl and Bicyclo[3.1.0]hexylidene Systems. I. The Acid-Catalyzed Addition of Methanol and Acetic Acid to Bicyclo[3.1.0]hexene-2. The Journal of Organic Chemistry, 29(6), 1583-1586. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Stereoselectivity in the Cyclopropanation of Allylic Alcohols

Welcome to the technical support center for the stereoselective cyclopropanation of allylic alcohols. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective cyclopropanation of allylic alcohols. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this crucial synthetic transformation. The following guides are structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl group of an allylic alcohol so important for stereoselectivity in Simmons-Smith cyclopropanation?

A1: The hydroxyl group acts as a powerful directing group. In reactions like the Simmons-Smith cyclopropanation, the zinc carbenoid reagent coordinates to the oxygen atom of the allylic alcohol (or its corresponding zinc alkoxide). This pre-association directs the delivery of the methylene group to one face of the double bond—specifically, the face syn (on the same side) to the hydroxyl group.[1][2][3][4] This coordination enforces a specific geometry in the transition state, often referred to as a "butterfly-type" transition state, which is crucial for achieving high diastereoselectivity.[2][5]

Q2: My reaction is giving a nearly 1:1 mixture of diastereomers. What is the most likely cause?

A2: A significant loss of diastereoselectivity suggests that the hydroxyl-directing effect is not operating effectively. This can be due to several factors:

  • Failure to form the zinc alkoxide: The reaction works best when the allylic alcohol is first deprotonated to form a zinc alkoxide.[6][7] If the free alcohol is the dominant species, the non-directed pathway can compete, leading to poor selectivity.

  • Steric hindrance: Severe steric congestion around the double bond or the hydroxyl group can impede the formation of the required chelated transition state.

  • Use of a non-coordinating solvent: Highly coordinating solvents can compete with the allylic alcohol for binding to the zinc reagent, disrupting the directed pathway.[8] The rate of Simmons-Smith cyclopropanation generally decreases as the basicity of the solvent increases.[8]

Q3: What is the difference between the Simmons-Smith (Zn-Cu couple) and Furukawa (Et₂Zn) reagents?

A3: Both reagents generate a zinc carbenoid for cyclopropanation, but their preparation and reactivity differ.

  • Simmons-Smith (Zn-Cu, CH₂I₂): This is the classical method. The zinc-copper couple is a heterogeneous reagent that reacts with diiodomethane to form the active carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI).[3]

  • Furukawa (Et₂Zn, CH₂I₂): This is a homogeneous system where diethylzinc reacts with diiodomethane. It is often preferred for less reactive alkenes because the reagent can be more active, and the reaction can be performed in less coordinating solvents, which enhances the electrophilicity of the carbenoid.[2] This modification is also highly effective for hydroxyl-directed reactions.[4]

Q4: I am observing low enantioselectivity (low ee) in my catalytic asymmetric cyclopropanation. What are the key parameters to investigate?

A4: Low enantioselectivity points to issues with the chiral catalyst or ligand system. Key areas to focus on are:

  • Catalyst/Ligand Choice: The selected chiral ligand may not be optimal for your specific substrate. It is often necessary to screen a small library of ligands to find the best match.[9] Chiral dioxaborolanes and bis-sulfonamides are common choices for allylic alcohol cyclopropanation.[6][10]

  • Purity of Reagents and Solvents: Impurities, particularly water, can react with the organometallic reagents and deactivate the catalyst or interfere with the chiral environment. Ensure all reagents and solvents are anhydrous.

  • Reaction Temperature: Lowering the reaction temperature is a common and effective strategy to improve enantioselectivity, as it increases the energy difference between the diastereomeric transition states.[9]

  • Catalyst Loading: While sometimes counterintuitive, excessively high or low catalyst loadings can be detrimental. Ensure you are using the optimized loading for your specific system.

Troubleshooting Guide

This guide provides a deeper dive into specific problems and offers structured solutions.

Issue 1: Low Diastereoselectivity (e.g., d.r. < 90:10)

Your reaction is producing a significant amount of the undesired anti cyclopropane isomer. This indicates a breakdown in the hydroxyl-directed pathway.

Primary Cause: Inefficient chelation of the zinc reagent to the allylic oxygen.

Troubleshooting Workflow:

start Low Diastereoselectivity Observed protocol Are you pre-forming the zinc alkoxide? start->protocol reagent Evaluate your cyclopropanating reagent protocol->reagent Yes step1 Implement pre-deprotonation step: Treat allylic alcohol with Et₂Zn before adding CH₂I₂. protocol->step1 No solvent Check solvent choice reagent->solvent No Improvement step2 Try the Furukawa (Et₂Zn/CH₂I₂) or Charette (Zn(CH₂I)₂/Et₂Zn) modification. These are often more effective for (E)-disubstituted allylic alcohols. reagent->step2 Switch Reagent temp Optimize reaction temperature solvent->temp No Improvement step3 Switch from ethereal solvents (Et₂O, THF) to non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). solvent->step3 Change Solvent substrate Consider substrate structure temp->substrate No Improvement step4 Run the reaction at 0 °C or -20 °C. This can favor the more ordered, chelated transition state. temp->step4 Lower Temperature end Diastereoselectivity Improved substrate->end Problem Resolved step1->end step2->end step3->end step4->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Protocols & Explanations

1. Implement Pre-Deprotonation (Protocol II) The formation of the zinc alkoxide of the allylic alcohol is critical for high diastereoselectivity.[6] A recommended protocol involves the prior deprotonation of the alcohol with diethylzinc before the introduction of the methylene source.

  • Experimental Protocol:

    • To a flame-dried flask under an inert atmosphere (e.g., Argon), add the allylic alcohol (1.0 equiv) and anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C.

    • Slowly add a solution of diethylzinc (1.1 equiv) dropwise. You may observe gas evolution (ethane).

    • Stir the mixture at 0 °C for 20-30 minutes to ensure complete formation of the zinc alkoxide.

    • Slowly add diiodomethane (1.5 - 2.0 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/GC).

    • Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl).

Causality: Pre-forming the alkoxide ensures that the directing group is "active" before the cyclopropanating agent is introduced. This maximizes the probability of the reaction proceeding through the desired chelated transition state rather than a non-specific background reaction with the free alcohol.[6][7]

2. Evaluate the Cyclopropanating Reagent The choice of reagent can significantly impact diastereoselectivity, especially with more challenging substrates like (E)-disubstituted allylic alcohols, which are known to give lower selectivities than their (Z)-counterparts.[2][11]

  • Recommendation: For (E)-allylic alcohols, the Furukawa (Et₂Zn/CH₂I₂) or related homogeneous systems often provide superior syn selectivity compared to the heterogeneous Zn-Cu couple.[2] The use of bis(iodomethyl)zinc, Zn(CH₂I)₂, sometimes in the presence of added zinc iodide (ZnI₂), has also been shown to enhance both reaction rate and stereoselectivity.[6][12]

3. Optimize Solvent and Temperature

  • Solvent: The rate and selectivity of the Simmons-Smith reaction are highly dependent on the solvent.[8] Ethereal solvents can coordinate to the zinc center and compete with the intramolecular hydroxyl group, thereby reducing diastereoselectivity. Switching to a non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can enhance the directing effect.

  • Temperature: Lowering the reaction temperature generally increases selectivity by amplifying the small energy differences between the competing transition states. Running the reaction at 0 °C or even lower temperatures is a standard approach to improve diastereomeric ratios.

Issue 2: Low Enantioselectivity (Low ee)

You are using a chiral ligand/catalyst system, but the product is formed with poor enantiomeric excess.

Primary Cause: The chiral catalyst is either not effectively differentiating between the two enantiotopic faces of the alkene, or background (non-catalyzed) reaction is significant.

Troubleshooting Strategies

1. Verify the Integrity of the Chiral System Three experimental features have been identified as critical for high enantioselectivity in many bis-sulfonamide-promoted cyclopropanations:[6] i. Use of the ethylzinc alkoxide of the allylic alcohol as the substrate. ii. Prior deprotonation of the chiral bis-sulfonamide promoter with diethylzinc to form the active zinc complex. iii. The use of added zinc iodide (ZnI₂), which can be generated in situ.

  • Experimental Protocol (Denmark's Method):

    • In separate flame-dried flasks under Argon, prepare two solutions in anhydrous DCM:

      • Solution A: The chiral ligand (e.g., (R,R)-1,2-diaminocyclohexane-N,N'-bis(methanesulfonyl), 0.1 equiv) is treated with Et₂Zn (0.1 equiv) at 0 °C and stirred for 15 min.

      • Solution B: The allylic alcohol (1.0 equiv) is treated with Et₂Zn (1.1 equiv) at 0 °C and stirred for 15 min.

    • Add Solution A to Solution B at 0 °C.

    • Add a solution of I₂ (1.0 equiv) in DCM to generate ZnI₂ in situ.

    • Add diiodomethane (1.1 equiv) and allow the reaction to proceed.

Causality: This "reverse addition" protocol ensures the chiral complex is fully formed and that the substrate is present as its alkoxide. The presence of ZnI₂ modifies the nature of the active reagent via a Schlenk equilibrium, producing a more reactive and selective species, (iodomethyl)zinc iodide.[12]

2. Screen Chiral Ligands and Catalysts Substrate-catalyst matching is crucial.[9] A ligand that is highly effective for one class of allylic alcohols (e.g., aryl-substituted) may perform poorly for another (e.g., alkyl-substituted).[13]

Ligand/Catalyst TypeTypical Substrate ScopeKey Features
Chiral Dioxaborolanes Broad scope, including conjugated and unconjugated polyenes.[10]Stoichiometric chiral auxiliary. Forms a boronate ester with the allylic alcohol.
Bis-sulfonamides Broad range of allylic alcohols.[6]Used in catalytic amounts (e.g., 10 mol%). Sensitive to protocol.
Ti-TADDOLate Complexes Effective for 3-aryl or 3-heteroaryl substituted allylic alcohols.[13]Catalytic system used with bis(iodomethyl)zinc.
Rh(III)-Catalyzed Systems Uses N-enoxyphthalimides as the carbene source.[13][14]Offers a different mechanistic pathway (C-H activation). High diastereoselectivity.

3. Address Substrate-Specific Issues Certain substrate features can negatively impact stereoselectivity. For instance, a substituent at the 2-position of the allyl alcohol can lead to slow reactions and poor enantioselectivities in some catalytic systems.[6] If your substrate has such features, it may be necessary to explore entirely different catalytic systems (e.g., switching from a zinc-based to a rhodium-based method) that operate via a different mechanism.[14]

References

  • Denmark, S. E., & O'Connor, S. P. (n.d.). Enantioselective Cyclopropanation of Allylic Alcohols. The Effect of Zinc Iodide. Journal of Organic Chemistry.
  • Denmark, S. E., & O'Connor, S. P. (1997). Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. The Journal of Organic Chemistry. [Link]

  • (n.d.). Simmons–Smith Cyclopropanation Reaction. ResearchGate. [Link]

  • (n.d.). Cyclopropanation Reactions. Science of Synthesis. [Link]

  • Phipps, E. J. T., & Rovis, T. (2019). Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. Journal of the American Chemical Society. [Link]

  • Charette, A. B., Juteau, H., Lebel, H., & Molinaro, C. (1998). Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications. Journal of the American Chemical Society. [Link]

  • (n.d.). Optimization of the reaction conditions for the mechanochemical.... ResearchGate. [Link]

  • (n.d.). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. ACS Publications. [Link]

  • (n.d.). Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. The Journal of Organic Chemistry - ACS Publications. [Link]

  • (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

  • (2023). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry (RSC Publishing). [Link]

  • (n.d.). Mechanistic studies of diastereoselective cyclopropanations of homochiral ene-ketals and synthesis and resolution of diastereomeric alpha-hydroxycycloalkanone ketals. UA Campus Repository. [Link]

  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

  • (n.d.). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Wiley Online Library. [Link]

  • (n.d.). Axial Ligand Effects: Utilization of Chiral Sulfoxide Additives for the Induction of Asymmetry in (Salen)ruthenium(ii) Olefin Cyclopropanation Catalysts. Angewandte Chemie - Wiley Online Library. [Link]

  • (n.d.). Insights into the Mechanism, Regio-/Diastereoselectivities and Ligand Role of Nickel-Initiated [3+2] Cycloadditions between Vinylcyclopropane and N-Tosylbenzaldimine. MDPI. [Link]

  • (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. ReeL. [Link]

  • (n.d.). Influence of Ligands and Oxidation State on the Reactivity of Pentacoordinated Iron Carbenes with Olefins: Metathesis versus Cyclopropanation. ResearchGate. [Link]

  • (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • (n.d.). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Publications. [Link]

  • Hernandez-Lara, A., et al. (2019). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. ACS Catalysis. [Link]

  • (n.d.). Simmons–Smith reaction. Wikipedia. [Link]

  • (n.d.). STEREOSELECTIVE SYNTHESIS OF CYCLOPROPANES WITH QUATERNARY CARBON CENTRES. CORE. [Link]

  • Gignac, M. A., et al. (2011). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Journal of the American Chemical Society. [Link]

  • (n.d.). Computational design of generalist cyclopropanases with stereodivergent selectivity. ResearchGate. [Link]

  • (n.d.). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. [Link]

  • Gignac, M. A., & Gagne, M. R. (2012). Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols. Accounts of Chemical Research. [Link]

  • (n.d.). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

Sources

Optimization

Technical Support Center: Zinc Removal from Bicyclo[3.1.0]hexan-2-ol Mixtures

Status: Operational Topic: Post-Reaction Processing / Purification Target Compound: Bicyclo[3.1.0]hexan-2-ol (Simmons-Smith Product) Agent: Senior Application Scientist Diagnostic Phase: Identify Your Problem Before proc...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Post-Reaction Processing / Purification Target Compound: Bicyclo[3.1.0]hexan-2-ol (Simmons-Smith Product) Agent: Senior Application Scientist

Diagnostic Phase: Identify Your Problem

Before proceeding, match your observation to the known failure modes below.

SymptomDiagnosisImmediate Risk
"The Mayonnaise Layer" Stable emulsion formed by amphiphilic zinc hydroxides.Product loss in aqueous phase; solvent entrapment.
"The Missing Product" Zinc coordination (chelation) to the hydroxyl group.Product remains in aqueous phase or adheres to solid zinc residues.
"The Black Sludge" Unreacted Zn-Cu couple or zinc dust carrying over.Clogging of frits; pyrophoric hazards (if dry).
"The Decomposed Crude" Acid-catalyzed cyclopropane ring opening.Loss of bicyclic integrity due to Lewis acidic zinc salts (

).

Troubleshooting Guide (Q&A)

Q1: My separatory funnel is an opaque emulsion. Brine isn't working. What now?

The Fix: You need a chelating quench, not just an ionic strength adjustment. The Science: Zinc salts, particularly zinc iodide (


) and ethylzinc species, form gelatinous hydroxides (

) upon contact with water at neutral pH. These act as surfactants, stabilizing the emulsion. Brine only increases ionic strength but does not solubilize the zinc precipitate. Solution: Use Protocol A (Rochelle’s Salt) . The tartrate ligand binds

avidly, forming a water-soluble complex that breaks the emulsion boundary.
Q2: Can I wash with 1M HCl to dissolve the zinc?

The Fix: ABSOLUTELY NOT. The Science: Bicyclo[3.1.0]hexan-2-ol contains a strained cyclopropane ring fused to a cyclohexane. While relatively robust, cyclopropanes are susceptible to electrophilic ring opening under acidic conditions. Strong mineral acids (


) can protonate the ring or the alcohol, triggering rearrangement to allyl species or solvolysis products.
Solution:  Maintain a pH > 4. Use Protocol B (Ammonium Chloride)  or Protocol A .
Q3: My NMR shows broad peaks and the yield is lower than expected.

The Fix: You likely have residual paramagnetic zinc or zinc-alcohol chelation. The Science: The hydroxyl group of bicyclo[3.1.0]hexan-2-ol is a Lewis base. It coordinates to residual Lewis acidic zinc species (


). This prevents the product from partitioning fully into the organic layer during extraction.
Solution:  Perform a "polishing wash" with 10% EDTA (Protocol C)  or aqueous ammonia to sequester the final traces of zinc.

Standard Operating Protocols (SOPs)

Protocol A: The Rochelle’s Salt Quench (Gold Standard)

Best for: Breaking heavy emulsions and large-scale reactions.

  • Preparation: Prepare a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt). You will need roughly 5–10 mL per mmol of Zinc reagent used.

  • Quench: Dilute the reaction mixture with an equal volume of ether or dichloromethane (DCM).

  • Addition: Slowly add the Rochelle’s salt solution to the reaction mixture while stirring vigorously.

    • Checkpoint: The mixture will initially look cloudy/messy.

  • The Wait (Critical Step): Stir vigorously for 1–2 hours .

    • Mechanism:[1][2][3][4][5][6][7] This kinetic lag allows the tartrate to penetrate the organic/aqueous interface and sequester the zinc ions.

    • Validation: Stop stirring. Two clear, distinct layers should separate within 30 seconds. If a rag layer persists, stir longer.

  • Separation: Separate the layers. Wash the organic layer once with water and once with brine.

Protocol B: The Ammonium Chloride Wash ( Rapid/Small Scale)

Best for: Small scale (<5 mmol) where speed is prioritized over perfect separation.

  • Quench: Pour the reaction mixture into a rapidly stirring solution of saturated aqueous

    
     (approx. 5 mL/mmol Zn).
    
    • Caution: Exothermic gas evolution (ethane/methane) may occur if excess

      
       is present.
      
  • Chelation: The ammonia/ammonium buffer forms soluble zinc ammine complexes (

    
    ).
    
  • Filtration (Optional but Recommended): If a white precipitate persists (

    
    ), filter the biphasic mixture through a Celite pad before separation.
    
  • Separation: Extract with organic solvent.

    • Note: If the layers are not clear, revert to Protocol A.

Protocol C: EDTA Polishing (The "Nuclear" Option)

Best for: Removing trace zinc causing NMR broadening or when the product is stuck in the aqueous phase.

  • Preparation: Prepare a 0.1 M solution of Disodium EDTA (adjusted to pH ~8 with NaOH).

  • Wash: After the initial workup (Protocol A or B), wash the organic layer with the EDTA solution.

  • Mechanism: EDTA has a higher formation constant (

    
    ) for Zinc than tartrate or ammonia, stripping the metal from the alcohol oxygen.
    
  • Validation: The organic layer should be crystal clear.

Decision Matrix & Workflow

ZincRemoval Start Reaction Complete (Simmons-Smith) CheckScale Reaction Scale? Start->CheckScale SmallScale Small Scale (< 5 mmol) CheckScale->SmallScale LargeScale Large Scale (> 10 mmol) CheckScale->LargeScale QuenchNH4 Quench: Sat. NH4Cl (Protocol B) SmallScale->QuenchNH4 QuenchRochelle Quench: Rochelle's Salt (Protocol A) LargeScale->QuenchRochelle CheckEmulsion Observation: Emulsion/Rag Layer? QuenchNH4->CheckEmulsion QuenchRochelle->CheckEmulsion ClearLayers Clear Layers CheckEmulsion->ClearLayers No StirLonger Stir Vigorously (1-2 Hours) CheckEmulsion->StirLonger Yes CheckNMR QC Check: NMR Broadening? ClearLayers->CheckNMR StirLonger->CheckEmulsion EDTAWash EDTA Wash (Protocol C) CheckNMR->EDTAWash Broad Peaks Final Pure Organic Phase (Zinc Free) CheckNMR->Final Sharp Peaks EDTAWash->Final

Figure 1: Decision tree for selecting the optimal zinc removal protocol based on reaction scale and observed phase behavior.

Comparative Data: Quench Efficiency

MethodTime RequiredEmulsion BreakingZinc Removal EfficiencyAcid Risk
Sat.

15 minsModerateGoodLow (pH ~5)
Rochelle's Salt 1–3 hoursExcellent High None (Neutral)
1M HCl 5 minsGoodHighCritical (Ring Opening)
EDTA Wash 20 minsGoodVery High None (pH ~8)

Self-Validating the Protocol

How do you know it worked?

  • The Visual Test: The organic layer must be transparent. Any "haze" indicates suspended zinc salts/water micro-droplets.

  • The Dithizone Spot Test (Optional):

    • Take 1 drop of the organic layer.

    • Add 1 drop of Dithizone solution (in

      
       or chloroform).
      
    • Green: No Zinc.

    • Red/Pink: Zinc present.[1][3][4][5][8][9][10][11] (Repeat Protocol C).

  • The NMR Shift: Compare the chemical shift of the proton alpha to the hydroxyl group (

    
    ). Coordination to Zn causes a downfield shift and broadening compared to the free alcohol.
    

References

  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1959 , 81(16), 4256–4264. Link

  • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2001 , 58, 1–415. Link

  • Fieser, L. F.; Fieser, M. "Reagents for Organic Synthesis." Wiley, 1967 , Vol 1, p 1276 (describing Rochelle's salt workups). Link

  • Deno, N. C.; Richey, H. G.; Liu, J. S.; Lincoln, D. N.; Turner, J. O. "Carbonium Ions. XIX. The Intense Conjugation in Cyclopropyl Carbonium Ions." Journal of the American Chemical Society, 1965 , 87(20), 4533–4538 (Discussing acid sensitivity/ring opening). Link

  • Paquette, L. A. "Encyclopedia of Reagents for Organic Synthesis: Zinc-Copper Couple." Wiley, 2001 . Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Distinguishing Cis and Trans Bicyclo[3.1.0]hexan-2-ol Using NOESY

For researchers, scientists, and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a cornerstone of rational design and a prerequisite for...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a cornerstone of rational design and a prerequisite for understanding biological activity. In the realm of bicyclic systems, such as bicyclo[3.1.0]hexan-2-ol, the seemingly subtle difference between a cis and a trans arrangement of a hydroxyl group can lead to profound changes in a molecule's three-dimensional shape, its interaction with biological targets, and ultimately, its therapeutic efficacy. This guide provides an in-depth technical comparison, grounded in experimental data and theoretical principles, on the definitive assignment of cis and trans isomers of bicyclo[3.1.0]hexan-2-ol using Nuclear Overhauser Effect Spectroscopy (NOESY).

The Challenge: Differentiating Through-Bond Ambiguity

Conventional one-dimensional (1D) ¹H NMR and two-dimensional (2D) correlation spectroscopy (COSY) are powerful tools for elucidating the connectivity of a molecule. However, they fall short in distinguishing diastereomers like the cis and trans isomers of bicyclo[3.1.0]hexan-2-ol. This is because both isomers share the exact same through-bond connectivity. The critical difference lies in the spatial arrangement of the hydroxyl group relative to the protons on the bicyclic ring system, a feature that can only be probed through-space. This is where the Nuclear Overhauser Effect (NOE) becomes an indispensable tool.[1][2]

The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, a phenomenon that is exquisitely sensitive to the distance between them.[1] The intensity of an NOE is inversely proportional to the sixth power of the internuclear distance (1/r⁶), meaning that only protons that are in close spatial proximity (typically < 5 Å) will exhibit a detectable NOE.[3] The 2D NOESY experiment maps these through-space interactions, providing a visual fingerprint of the molecule's three-dimensional structure.[2][4]

The Conformational Landscape of Bicyclo[3.1.0]hexane

To predict and interpret the NOESY spectra of bicyclo[3.1.0]hexan-2-ol isomers, we must first understand the conformational preference of the bicyclo[3.1.0]hexane ring system. Unlike the more flexible cyclohexane ring, the bicyclo[3.1.0]hexane scaffold is constrained and exhibits a pronounced preference for a boat-like conformation. This rigidity is key to our analysis, as it leads to well-defined and predictable through-space proton-proton distances for each isomer.

In the cis isomer, the hydroxyl group is on the same face of the five-membered ring as the cyclopropane ring. Conversely, in the trans isomer, the hydroxyl group is on the opposite face. This seemingly minor difference will result in a distinct set of NOE correlations, allowing for their unambiguous differentiation.

Deciphering the Isomers: Predicted NOESY Correlations

The key to distinguishing the cis and trans isomers lies in identifying NOE cross-peaks between the proton on the carbon bearing the hydroxyl group (H2) and specific protons of the bicyclic system. Due to the boat-like conformation, the spatial proximities of H2 to its neighbors will be unique for each isomer.

For the cis-bicyclo[3.1.0]hexan-2-ol isomer:

In the cis conformation, the H2 proton (in an equatorial-like position) is expected to be in close proximity to the bridgehead proton H5 and one of the cyclopropyl protons, H6-endo. Therefore, we anticipate observing the following key NOE cross-peaks:

  • A strong NOE correlation between H2 and H1.

  • A medium to strong NOE correlation between H2 and H3-exo.

  • A crucial NOE correlation between H2 and H6-endo. The presence of this cross-peak is a definitive marker for the cis isomer.

For the trans-bicyclo[3.1.0]hexan-2-ol isomer:

In the trans conformation, the H2 proton (in an axial-like position) is spatially distant from the H6-endo proton. Instead, it will be closer to the H1 bridgehead proton and the H3-endo proton. The expected key NOE correlations are:

  • A strong NOE correlation between H2 and H1.

  • A medium to strong NOE correlation between H2 and H3-endo.

  • The absence of a significant NOE correlation between H2 and H6-endo. This absence is a key diagnostic feature for the trans isomer.

Proton Pair Expected Distance (Å) Expected NOE Intensity (cis) Expected Distance (Å) Expected NOE Intensity (trans) Significance
H2 - H1 ~2.5Strong~2.4StrongConfirms proximity to the bridgehead proton in both isomers.
H2 - H6-endo ~2.8Medium> 4.0AbsentDefinitive marker for the cis isomer.
H2 - H3-exo ~2.6Medium> 4.0AbsentSupports the cis assignment.
H2 - H3-endo > 4.0Absent~2.5MediumSupports the trans assignment.

Experimental Protocol: A Self-Validating Workflow

The following detailed protocol for a 2D NOESY experiment is designed to provide high-quality, interpretable data for small molecules like bicyclo[3.1.0]hexan-2-ol.

Part 1: Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NOESY spectrum.

  • Solvent Selection: Use a high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that fully dissolves the sample.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.6 mL of deuterated solvent.

  • Oxygen Removal: Dissolved oxygen is paramagnetic and can quench the NOE effect. For optimal results, degas the sample by bubbling a gentle stream of an inert gas (e.g., argon or nitrogen) through the solution for 5-10 minutes, or by using the freeze-pump-thaw method for more rigorous oxygen removal.

  • NMR Tube: Use a high-quality, clean NMR tube to ensure good magnetic field homogeneity (shimming).

Part 2: NMR Data Acquisition

The following parameters are a starting point and may require optimization based on the specific instrument and sample.

  • Initial 1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons and to assess the sample concentration and purity.

  • 2D NOESY Experiment Setup:

    • Pulse Program: Select a standard 2D NOESY pulse sequence (e.g., noesyph on Bruker instruments).

    • Spectral Width: Set the spectral width to encompass all proton signals.

    • Number of Scans (ns): Use a sufficient number of scans (e.g., 8 to 16) per increment to achieve a good signal-to-noise ratio.

    • Number of Increments (ni): Acquire a sufficient number of increments in the indirect dimension (t₁) for adequate resolution (e.g., 256 to 512).

    • Mixing Time (d8): This is a crucial parameter. For small molecules, a mixing time in the range of 300-800 ms is typically optimal. It is advisable to run a series of NOESY experiments with different mixing times to find the optimal value for the system under investigation.

    • Relaxation Delay (d1): Set the relaxation delay to at least 1.5 times the longest T₁ relaxation time of the protons in the molecule (typically 1-2 seconds for small molecules).

Part 3: Data Processing and Analysis
  • Fourier Transformation: Apply a 2D Fourier transform to the acquired data.

  • Phasing: Carefully phase the spectrum in both dimensions to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction in both dimensions to ensure accurate integration of cross-peaks.

  • Referencing: Reference the spectrum to the residual solvent peak.

  • Cross-Peak Analysis:

    • Identify the diagonal peaks, which correspond to the 1D ¹H NMR spectrum.

    • Systematically look for off-diagonal cross-peaks. A cross-peak at the intersection of the chemical shifts of two protons (δ₁, δ₂) indicates an NOE between them.

    • Compare the observed cross-peaks with the expected correlations for the cis and trans isomers as outlined in the table above. The presence or absence of the key diagnostic cross-peaks will allow for an unambiguous stereochemical assignment.

Visualizing the Logic: Experimental Workflow and Structural Differentiation

To further clarify the process, the following diagrams illustrate the experimental workflow and the key spatial relationships that underpin the differentiation of the two isomers.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result P1 High-Purity Isomer P2 Deuterated Solvent P1->P2 P3 Degassing (N2/Ar) P2->P3 P4 High-Quality NMR Tube P3->P4 A1 1D Proton NMR P4->A1 A2 2D NOESY Experiment A1->A2 A3 Optimize Mixing Time A2->A3 D1 2D Fourier Transform A3->D1 D2 Phasing & Baseline Correction D1->D2 D3 Cross-Peak Analysis D2->D3 D4 Compare with Predictions D3->D4 R1 Unambiguous Isomer Assignment D4->R1

Caption: A streamlined workflow for distinguishing cis and trans bicyclo[3.1.0]hexan-2-ol using NOESY.

isomer_differentiation cluster_cis cis-bicyclo[3.1.0]hexan-2-ol cluster_trans trans-bicyclo[3.1.0]hexan-2-ol Cis_H2 H2 Cis_H6_endo H6-endo Cis_H2->Cis_H6_endo  NOE Present (~2.8 Å) Trans_H2 H2 Trans_H6_endo H6-endo Trans_H2->Trans_H6_endo  NOE Absent (> 4.0 Å)

Sources

Validation

Validating Sugar Pucker Mimicry in Bicyclo[3.1.0]hexane Nucleosides

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Executive Summary: The Conformational Lock In nucleoside medicinal chemistry, the sugar ring is not merely a sca...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary: The Conformational Lock

In nucleoside medicinal chemistry, the sugar ring is not merely a scaffold; it is a dynamic signaling engine. The furanose ring exists in a rapid equilibrium between the North (C3'-endo, RNA-like) and South (C2'-endo, DNA-like) conformations. Controlling this equilibrium is the key to high-affinity aptamers and receptor agonists.

Bicyclo[3.1.0]hexane nucleosides, often termed Methanocarba (MC) nucleosides, utilize a fused cyclopropane ring to "freeze" this pseudorotational cycle. Unlike Locked Nucleic Acids (LNA), which rely on a 2'-O,4'-C-methylene bridge to force a North pucker, the methanocarba system can be engineered to mimic either North or South puckers depending on the cyclopropane fusion site.

This guide provides a rigorous, data-driven framework for validating these conformational locks, contrasting them with standard alternatives, and detailing the experimental protocols required to confirm their structural integrity.

Comparative Analysis: Methanocarba vs. Alternatives

The following table contrasts the structural and functional properties of North-Methanocarba (N-MC) and South-Methanocarba (S-MC) against Natural Nucleosides and LNA.

Table 1: Structural and Functional Comparison of Conformationally Locked Nucleosides

FeatureNorth-Methanocarba (N-MC) South-Methanocarba (S-MC) Locked Nucleic Acid (LNA) Natural Ribose (Reference)
Scaffold Bicyclo[3.1.0]hexaneBicyclo[3.1.0]hexane2'-O,4'-C-methylene bridgeFuranose
Target Pucker C2'-exo / C3'-endo (North)C3'-exo / C2'-endo (South)C3'-endo (North)Flexible (Equilibrium)
Pseudorotation (

)

to


to


to

Variable
Vicinal Coupling (

)
< 1.0 Hz (Diagnostic)> 8.0 Hz (Diagnostic)~ 0 Hz3.0 – 6.0 Hz (Average)
Primary Application A3 Adenosine Receptor Agonists; RNA mimicsKinase Inhibitors; DNA mimicsAntisense; RNA affinityGeneral biological function
Rigidity High (Steric lock)High (Steric lock)Extreme (Covalent bridge)Low (Thermal fluctuation)

Expert Insight: While LNA is strictly locked in the North conformation, the Methanocarba scaffold offers the unique versatility of accessing the South conformation (S-MC), making it indispensable for targeting DNA polymerases and receptors that require a DNA-like recognition motif.

The Mechanics of the Lock (Visualized)

To understand the validation protocols, one must visualize the Pseudorotation Cycle. The diagram below maps the conformational space and illustrates where specific modifications arrest the sugar pucker.

PseudorotationCycle cluster_legend Conformational Targets North NORTH (C3'-endo) RNA-like East East (O4'-endo) North->East P ~ 90° N_MC North-Methanocarba (N-MC) Locked here North->N_MC Mimics LNA LNA Locked here North->LNA Mimics South SOUTH (C2'-endo) DNA-like West West (O4'-exo) South->West P ~ 270° S_MC South-Methanocarba (S-MC) Locked here South->S_MC Mimics East->South P ~ 162° West->North P ~ 18°

Figure 1: The Pseudorotation Cycle. N-MC and LNA lock the sugar in the Northern hemisphere (C3'-endo), while S-MC locks it in the Southern hemisphere (C2'-endo).

Validation Protocol 1: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the primary self-validating system for sugar pucker mimicry. The vicinal proton-proton coupling constant (


) between H1' and H2' is the definitive metric.
Causality & Logic

According to the Karplus equation , the coupling constant


 depends on the dihedral angle between protons.
  • North Conformation: The H1'-C1'-C2'-H2' dihedral angle is

    
    . Since 
    
    
    
    , the expected coupling
    
    
    is nearly 0 Hz .
  • South Conformation: The dihedral angle is

    
    . This results in a large coupling constant, typically > 8 Hz .
    
Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 2–5 mg of the nucleoside analog in 600

      
      L of D
      
      
      
      O (or DMSO-
      
      
      if solubility is poor).
    • Critical Step: Ensure the sample is free of paramagnetic impurities which can broaden lines and obscure fine splitting.

  • Acquisition:

    • Acquire a 1D

      
      H NMR spectrum (minimum 400 MHz, preferably 600 MHz).
      
    • Set the relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure accurate integration, although
      
      
      -coupling is independent of relaxation.
  • Analysis (The Validation Check):

    • Locate the anomeric proton (H1') signal (typically 5.5 – 6.5 ppm).

    • For N-MC Validation: The H1' signal should appear as a singlet or a very narrow doublet (

      
       Hz).
      
    • For S-MC Validation: The H1' signal should appear as a doublet with

      
       Hz.
      
  • Advanced Validation (PSEUROT Analysis):

    • Extract all vicinal couplings (

      
      ).
      
    • Input values into a pseudorotation analysis program (e.g., PSEUROT 6.3 or PROSIT).

    • Pass Criteria: Calculated phase angle (

      
      ) must fall within the target range (North: 
      
      
      
      ; South:
      
      
      ).
Validation Protocol 2: Biological Activity (Functional Proof)

Structural mimicry must translate to functional mimicry. The A3 Adenosine Receptor (A3AR) is a proven "North-discriminating" system.

Causality & Logic

The A3AR binding pocket sterically clashes with the C2'-endo (South) sugar pucker. Therefore, a high-affinity agonist must adopt the North conformation. If your N-MC analog binds with nanomolar affinity, it functionally validates the North-lock.

Workflow Diagram

ValidationWorkflow Synthesis Synthesis of MC-Nucleoside NMR NMR Analysis (Check J1'2') Synthesis->NMR Decision J < 1 Hz? NMR->Decision XRay X-Ray Crystallography (Visual Confirmation) Decision->XRay Yes (North) Fail Redesign Synthesis (Check Fusion Stereochem) Decision->Fail No (Mixed/South) BioAssay A3AR Binding Assay (Functional Check) XRay->BioAssay

Figure 2: Validation Workflow for North-Methanocarba Nucleosides.

Protocol: A3AR Radioligand Binding
  • System: CHO cells stably expressing human A3AR.

  • Tracer: Use

    
    -AB-MECA (a high-affinity A3 agonist).
    
  • Competition: Incubate cell membranes with the tracer and varying concentrations (

    
     to 
    
    
    
    M) of the N-MC analog.
  • Data Interpretation:

    • N-MC Analog: Should show

      
       values in the low nanomolar range (e.g., MRS1898 
      
      
      
      nM).
    • S-MC Analog: Should show significantly reduced affinity (often >100-fold loss), confirming the receptor's stereoselectivity.

Expert Insight: The "C4'-exo" Anomaly

While bicyclo[3.1.0]hexane rings are rigid, they are not immune to extreme environmental strain.

Case Study: In a DNA hairpin loop structure, an N-MC thymidine analog was observed to adopt a C4'-exo pucker rather than the expected C2'-exo/C3'-endo.[1][2]

  • Why? The high strain of the tetraloop forced the "locked" ring to distort.

  • Takeaway: NMR validates the intrinsic preference in solution. X-ray crystallography validates the expressed preference in a macromolecular context. Both are necessary for a complete dataset.

References
  • Marquez, V. E., et al. (1996). "Nucleosides with a Twist. Can Fixed Forms of the Sugar Ring Be Used to Probe the Conformational Preferences of Polymerases and Immunodeficiency Viruses?" Journal of Medicinal Chemistry.

  • Jacobson, K. A., et al. (2005).[3][4][5] "A New Synthetic Route to (North)-Methanocarba Nucleosides Designed as A3 Adenosine Receptor Agonists." Journal of Organic Chemistry.

  • Marquez, V. E., et al. (2012).[6] "The Conformationally Constrained N-methanocarba-dT Analogue Adopts an Unexpected C4'-exo Sugar Pucker in the Structure of a DNA Hairpin." Biochemistry.

  • Tosh, D. K., et al. (2016). "South (S)- and North (N)-Methanocarba-7-Deazaadenosine Analogues as Inhibitors of Human Adenosine Kinase." Journal of Medicinal Chemistry.

  • Altona, C., & Sundaralingam, M. (1972). "Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. A New Description Using the Concept of Pseudorotation." Journal of the American Chemical Society.

Sources

Comparative

spectroscopic characterization of bicyclo[3.1.0]hexan-2-ol isomers

Spectroscopic Characterization of Bicyclo[3.1.0]hexan-2-ol Isomers: A Comparative Guide Executive Summary The bicyclo[3.1.0]hexane scaffold is a privileged motif in medicinal chemistry, serving as a conformationally rest...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of Bicyclo[3.1.0]hexan-2-ol Isomers: A Comparative Guide

Executive Summary The bicyclo[3.1.0]hexane scaffold is a privileged motif in medicinal chemistry, serving as a conformationally restricted surrogate for furanose rings in nucleoside analogs (e.g., A3 adenosine receptor agonists) and glutamate receptor ligands. However, the efficacy of these molecules is strictly governed by their stereochemistry at the C2 position. Distinguishing between endo (cis-fused) and exo (trans-fused) isomers of bicyclo[3.1.0]hexan-2-ol is a recurring analytical challenge.

This guide provides a definitive technical comparison of the spectroscopic methods used to assign these isomers. Unlike generic characterization guides, we focus on the causality of magnetic anisotropy induced by the cyclopropane ring, providing a self-validating workflow for researchers.

Part 1: Structural Context & The Isomer Challenge

Before analyzing spectra, one must define the stereochemical environment. The bicyclo[3.1.0]hexane system exists primarily in a boat-like conformation to minimize torsional strain.

  • The Endo Isomer (Syn): The hydroxyl group (-OH) is on the same face as the cyclopropane methylene bridge (concave). Consequently, the carbinol proton (H2) is on the opposite face (convex).

  • The Exo Isomer (Anti): The hydroxyl group is on the opposite face of the cyclopropane bridge (convex). The carbinol proton (H2) is on the same face as the cyclopropane ring (concave).

Synthetic Origin: The endo isomer is typically the major product of Simmons-Smith cyclopropanation applied to 2-cyclopenten-1-ol, as the hydroxyl group directs the zinc carbenoid to the syn face [1]. Accessing the exo isomer often requires oxidation to the ketone followed by stereoselective reduction or Mitsunobu inversion.

Part 2: Comparative Spectroscopic Analysis

The primary differentiator between these isomers is the magnetic anisotropy of the cyclopropane ring . The C-C bonds of the cyclopropane ring generate a magnetic shielding cone. Protons located cis to the ring (above the plane) are significantly shielded (shifted upfield), while those trans are unaffected or slightly deshielded.

Proton NMR ( H NMR) – The Primary Method

The carbinol proton (H-2) acts as the reporter nucleus.

FeatureEndo-Isomer (OH cis to CP)Exo-Isomer (OH trans to CP)Mechanistic Cause
H-2 Orientation Trans to CyclopropaneCis to CyclopropaneStereochemical inversion at C2.
H-2 Chemical Shift Deshielded (

4.3 – 4.8 ppm)
Shielded (

3.8 – 4.2 ppm)
Cyclopropane Anisotropy: H-2 in the exo isomer sits directly in the shielding cone of the cyclopropane ring [2].[1]
Coupling (

)
Small (

Hz)
Larger (

Hz)
Karplus Relation: The H1-C1-C2-H2 dihedral angle differs. In the endo form, the angle approaches

, minimizing

.
Cyclopropane H's Distinct multipletsDistinct multipletsComplex coupling patterns due to rigidity.
NOESY / NOE Difference – The Validator

Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proof. This is the self-validating step in the protocol.

  • Experiment: Irradiate the carbinol proton (H-2).

  • Exo-Isomer Response: Strong NOE correlation observed between H-2 and the Cyclopropane Methylene Protons (H-6) . This confirms H-2 is cis to the bridge.

  • Endo-Isomer Response: No correlation between H-2 and H-6. Instead, NOE may be seen between H-2 and the bridgehead protons (H-1/H-5) or H-3 protons.

Carbon NMR ( C NMR)

While less diagnostic than


H NMR, the 

C shifts reflect the steric compression (gamma-gauche effect). The C2 carbon in the endo isomer (more sterically crowded face) is typically shielded (shifted upfield by 2-5 ppm) relative to the exo isomer.

Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow for synthesizing, separating, and assigning the isomers.

G Start Start: 2-Cyclopenten-1-ol Rxn Simmons-Smith Rxn (Zn-Cu, CH2I2, Et2O) Start->Rxn Hydroxyl-directed Cyclopropanation Crude Crude Mixture (Major: Endo / Minor: Exo) Rxn->Crude Sep Flash Chromatography (Silica, Hex/EtOAc) Crude->Sep NMR 1H NMR Analysis (CDCl3, 500 MHz) Sep->NMR Decision Analyze H-2 Signal NMR->Decision Endo Endo Isomer (OH cis to CP) Decision->Endo H-2 Deshielded (> 4.3 ppm) Exo Exo Isomer (OH trans to CP) Decision->Exo H-2 Shielded (< 4.2 ppm) Validation NOESY Confirmation Endo->Validation NOE: H2 <-> H1/5 Exo->Validation NOE: H2 <-> H6 (Bridge)

Caption: Logical workflow for the synthesis, separation, and spectroscopic assignment of bicyclo[3.1.0]hexan-2-ol isomers.

Detailed Protocol: Spectroscopic Assignment

1. Sample Preparation:

  • Dissolve 5-10 mg of the isolated isomer in 0.6 mL of

    
     (99.8% D).
    
  • Quality Control: Ensure the solvent peak (

    
    ) is sharp at 7.26 ppm. Broad peaks indicate paramagnetic impurities (e.g., residual Zn/Cu from synthesis) which will obscure coupling constants. Filter through Celite if necessary.
    

2. Acquisition Parameters (


H NMR): 
  • Frequency: Minimum 400 MHz (500+ MHz recommended for resolving H-6 multiplets).

  • Spectral Width: -1 to 10 ppm.

  • Scans: 16-64 scans to ensure high S/N ratio for small coupling detection.

3. Analysis Step-by-Step:

  • Locate H-2: Identify the proton alpha to the hydroxyl group (typically a doublet of triplets or multiplet between 3.8–4.8 ppm).

  • Check Chemical Shift:

    • If

      
       ppm 
      
      
      
      Suspect Exo .
    • If

      
       ppm 
      
      
      
      Suspect Endo .
  • Run NOESY (1D or 2D):

    • Set mixing time (

      
      ) to 500-800 ms.
      
    • Select H-2.[1]

    • Look for cross-peaks in the 0.2–0.8 ppm region (cyclopropane methylene protons).

    • Presence of cross-peak = Exo .

    • Absence of cross-peak = Endo .

Part 4: Alternative Validation Methods

While NMR is the standard, ambiguous cases (e.g., heavily substituted derivatives) may require alternatives.

MethodUtilityPros/Cons
X-Ray Crystallography Gold Standard Pros: Absolute configuration. Cons: Requires crystalline solid (oils are common for these alcohols); time-consuming.
Chiral GC/HPLC Quantification Pros: Excellent for determining enantiomeric excess (ee) after enzymatic resolution. Cons: Does not provide structural assignment without a known standard.
Mosher's Ester Analysis Absolute Config Pros: Determines R/S configuration at C2. Cons: Requires derivatization; analysis of

values can be complex in bicyclic systems.

References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2] Organic Reactions.[2][3][4][5]

    • Context: Defines the hydroxyl-directing effect (syn-addition) in allylic alcohols.
  • Wiberg, K. B., & Nist, B. J. (1961). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 83(5), 1226–1230.

    • Context: Foundational work establishing the magnetic anisotropy and shielding effects of the cyclopropane ring.[6][7][8]

  • NIST Chemistry WebBook. Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-, (1

    
    ,2
    
    
    
    ,5
    
    
    )-.[1][9]
    • Context: Provides mass spectral and retention index data for related bicyclic terpene alcohols (Sabinene hydr
  • Jacobson, K. A., et al. (2000). Structure-Activity Relationships of 2-Chloro-N6-(3-iodobenzyl)-5'-N-methylcarbamoyladenosine Derivatives at the Human A3 Adenosine Receptor. Journal of Medicinal Chemistry.

    • Context: Application of bicyclo[3.1.0]hexane scaffolds (N-methanocarba) in drug design and the importance of ring puckering.

Sources

Validation

Biological Activity Comparison of North vs. South Bicyclo[3.1.0]hexane Conformers in Drug Design

Introduction The dynamic equilibrium of the furanose ring in nucleosides and nucleotides presents a significant challenge in structure-based drug design. Because flexible molecules must adopt a specific conformation to b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The dynamic equilibrium of the furanose ring in nucleosides and nucleotides presents a significant challenge in structure-based drug design. Because flexible molecules must adopt a specific conformation to bind their biological targets, the entropic cost of this organization often diminishes binding affinity. To circumvent this, the methanocarba (bicyclo[3.1.0]hexane) ring system was developed as a rigid pseudoribose scaffold[1]. By fusing a cyclopropane ring to a cyclopentane core, researchers can permanently lock the ring pucker into either a North (N, mimicking C3'-endo) or South (S, mimicking C2'-endo) conformation[1]. This comparative guide evaluates the biological performance of these two conformers, detailing the mechanistic causality behind their target selectivity and providing self-validating experimental protocols for evaluating novel locked ligands.

Mechanistic Causality: The Pseudorotational Lock

In solution, natural nucleosides rapidly interconvert between North and South conformations. When a bicyclo[3.1.0]hexane template is employed, the location of the fused cyclopropane ring dictates the spatial orientation of the pseudo-anomeric nucleobase and the 5'-hydroxyl equivalent[2].

  • North (N) Conformers: The cyclopropane ring forces the cyclopentane into a rigid C3'-endo-like pucker. This geometry is associated with an anti glycosyl torsion angle and is typically preferred by A-form nucleic acid structures, specific kinases, and several G protein-coupled receptors (GPCRs) such as the A3 adenosine receptor (A3AR)[3].

  • South (S) Conformers: The cyclopropane fusion shifts to lock the ring into a C2'-endo-like pucker, mimicking B-form DNA. This conformation exhibits a broader distribution between syn and anti forms and is preferred by targets like HIV-1 reverse transcriptase (RT) for certain therapeutic analogues[4].

G A Flexible Furanose (Dynamic Equilibrium) B Bicyclo[3.1.0]hexane Scaffold Integration A->B Cyclopropane Fusion C North Conformer (N) C3'-endo mimic B->C Position 1 D South Conformer (S) C2'-endo mimic B->D Position 2 E A3AR / ADA / P2Y1 Optimal Binding C->E High Affinity F HIV-1 RT / Specific Kinases Optimal Binding D->F High Affinity

Logical flow of conformational locking using the bicyclo[3.1.0]hexane scaffold.

Comparative Biological Activity

The biological activity of North vs. South conformers is highly target-dependent. The table below summarizes the quantitative performance of these locked conformers across various validated biological targets.

Biological TargetLigand / Scaffold TypeNorth (N) Conformer ActivitySouth (S) Conformer ActivityMechanistic Preference
Adenosine Deaminase (ADA) Methanocarba-2'dAHigh (Deaminated 100x faster)Low (Poor substrate)ADA active site strictly requires C3'-endo (North) pucker for optimal transition state stabilization[3].
A3 Adenosine Receptor MRS3558 (A3AR Agonist)High (

= 0.29 nM)
Low (

> 1000 nM)
Orthosteric binding pocket of A3AR strongly favors the North envelope conformation[5].
P2Y1 Receptor Adenine Nucleotide BisphosphatesHigh (Potent Antagonist)Low (Weak/Inactive)P2Y1 receptor binding relies on the compact spatial arrangement provided by the North pucker[6].
HIV-1 Reverse Transcriptase D4T / D4C AnaloguesActive (Rescued by hexene flattening)Active (Preferred by AZT-like analogues)HIV-1 RT generally accommodates South conformers (e.g., AZT), but flattened North analogues also show efficacy[4].

Experimental Protocol: Evaluating Conformational Preference via ADA Deamination Assay

To definitively establish the biological causality of a locked conformer, one must utilize a self-validating assay. The Adenosine Deaminase (ADA) kinetic assay serves as the gold standard for evaluating purine nucleoside conformers because ADA exhibits a strict stereochemical requirement for the North conformation[3].

Methodology: ADA Kinetic Deamination Assay

  • Substrate Preparation: Dissolve the synthesized (N)-methanocarba and (S)-methanocarba nucleoside analogues in 50 mM sodium phosphate buffer (pH 7.4) to create a concentration gradient (10 µM to 500 µM).

  • Enzyme Equilibration: Pre-incubate calf spleen ADA (0.1 U/mL) in the reaction buffer at 25°C for 10 minutes to ensure baseline thermal stability.

  • Reaction Initiation & Monitoring:

    • Introduce the substrate to the enzyme solution.

    • Continuously monitor the decrease in absorbance at 265 nm (disappearance of the adenine system) and the increase at 240 nm (appearance of the inosine system) using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Self-Validation Control: Run a parallel assay using aristeromycin (a flexible carbocyclic analogue) as a positive control. The flexible analogue should exhibit an intermediate deamination rate compared to the rigid North and South conformers, proving that the assay is sensitive to conformational dynamics[3].

  • Data Synthesis: Calculate the Michaelis-Menten constants (

    
     and 
    
    
    
    ) using non-linear regression. The (N)-conformer should yield a
    
    
    ratio approximately 100-fold higher than the (S)-conformer, validating the structural lock[3].

G S1 Step 1: Substrate Prep (N) & (S) Conformers S2 Step 2: ADA Incubation Controlled Temp & Buffer S1->S2 S3 Step 3: UV-Vis Analysis Monitor Inosine Formation S2->S3 S4 Step 4: Kinetic Calculation Determine Vmax & Km S3->S4

Self-validating experimental workflow for ADA kinetic analysis.

GPCR Pathway Modulation: The A3AR Example

The utility of the bicyclo[3.1.0]hexane scaffold extends far beyond simple enzymatic assays; it is a powerful tool for GPCR modulation. For the A3 Adenosine Receptor (A3AR), locking the ligand in the North conformation perfectly pre-organizes the molecule for the receptor's orthosteric site[1]. This eliminates the entropic penalty of binding, resulting in sub-nanomolar affinities (e.g., MRS3558) and extreme selectivity over other adenosine receptor subtypes (A1, A2A, A2B)[5].

G L (N)-Methanocarba Ligand (e.g., MRS3558) R A3 Adenosine Receptor (Orthosteric Site) L->R High Affinity Binding G Gi/Go Protein Activation R->G Conformational Shift E Adenylate Cyclase Inhibition G->E alpha-subunit action C Decreased cAMP (Cellular Response) E->C Downstream Effect

A3AR signaling pathway modulated by (N)-methanocarba ligands.

Conclusion

The strategic application of the bicyclo[3.1.0]hexane template provides researchers with a definitive method to probe and exploit the conformational preferences of biological targets. While the North conformer has proven exceptionally valuable for targeting ADA and GPCRs like A3AR and P2Y1, the South conformer remains a critical tool for exploring polymerase interactions, such as those in HIV-1 RT. By integrating these rigid scaffolds into drug discovery pipelines, medicinal chemists can systematically optimize both the affinity and selectivity of next-generation therapeutics.

References

  • North- and south-bicyclo[3.1.0]hexene nucleosides: the effect of ring planarity on anti-HIV activity. National Institutes of Health (NIH). 4

  • Sculpting the Bicyclo[3.1.0]hexane Template of Carbocyclic Nucleosides to Improve Recognition by Herpes Thymidine Kinase. Journal of the American Chemical Society (ACS). 2

  • Conformationally restricted nucleosides. The reaction of adenosine deaminase with substrates built on a bicyclo[3.1.0]hexane template. National Institutes of Health (NIH) / PubMed. 3

  • New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System. National Institutes of Health (NIH) / PMC. 1

  • Chimica - AMS Tesi di Dottorato (GPCRs and A3AR Agonists). University of Bologna.5

  • 2-Substitution of Adenine Nucleotide Analogues Containing a Bicyclo[3.1.0]hexane Ring System Locked in a Northern Conformation: Enhanced Potency as P2Y1 Receptor Antagonists. Journal of Medicinal Chemistry (ACS). 6

Sources

Comparative

Analytical Strategies for Determining Enantiomeric Excess of Bicyclo[3.1.0]hexan-2-ol: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Bicyclo[3.1.0]hexan-2-ol is a highly strained, rigid chiral building block. Precise stereochemical control of this molecule is param...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Bicyclo[3.1.0]hexan-2-ol is a highly strained, rigid chiral building block. Precise stereochemical control of this molecule is paramount, as it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including the HIV-1 capsid inhibitor lenacapavir[1],[2] and various conformationally locked carbanucleosides[3].

As a Senior Application Scientist, I frequently see analytical laboratories struggle with the chiral analysis of this specific molecule. The root cause of method failure is rarely the Chiral Stationary Phase (CSP); rather, it is a fundamental mismatch between the molecule's physicochemical properties and the chosen detection modality. This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methods, detailing the mechanistic causality behind column selection, detection strategies, and sample preparation.

Mechanistic Causality in Method Selection

To design a robust method for enantiomeric excess (ee) determination, we must address two primary physicochemical challenges:

The Detection Dilemma (Chromophore Absence)

Bicyclo[3.1.0]hexan-2-ol is an aliphatic alcohol lacking a conjugated π-system. Consequently, it exhibits negligible UV absorbance at standard wavelengths (e.g., 254 nm).

  • Direct Analysis: If analyzing the underivatized alcohol, UV detection must be performed at a low wavelength (typically 210 nm)[1]. This mandates the use of high-purity, low-UV-cutoff mobile phases (like supercritical CO₂ or HPLC-grade methanol). Alternatively, universal detectors such as Charged Aerosol Detection (CAD) or Refractive Index (RID) can be used, though RID precludes the use of gradient elution.

  • Indirect Analysis (Derivatization): Converting the secondary hydroxyl group to a benzoate ester installs a strong chromophore, enabling standard UV detection at 254 nm. Mechanistically, the introduction of the aromatic ring also provides π-π interaction sites, which often dramatically improves enantioseparation on polysaccharide-based CSPs.

Chiral Recognition Dynamics

The rigid bicyclic framework of bicyclo[3.1.0]hexan-2-ol interacts optimally with immobilized polysaccharide phases that offer well-defined chiral cavities. Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG) has proven highly effective for the underivatized molecule. The chiral recognition is driven by tight inclusion complexation and hydrogen bonding between the CSP's carbamate backbone and the analyte's secondary alcohol[1].

Decision Workflow for Chiral Analysis

The following logic tree illustrates the decision-making process for selecting the optimal analytical pathway based on laboratory capabilities and sample concentration.

G A Bicyclo[3.1.0]hexan-2-ol (Aliphatic Chiral Alcohol) B Detection Strategy Decision A->B C Direct Analysis (CAD / Low UV 210 nm) B->C High Concentration SFC/CAD Available D Pre-column Derivatization (Benzoylation for UV 254 nm) B->D Low Concentration Standard UV Only E Chiral SFC (Chiralpak IG-3, CO2/MeOH) C->E High-throughput F Normal-Phase HPLC (Chiralpak AD-H, Hexane/IPA) D->F High Sensitivity G Enantiomeric Excess (ee) Determination E->G F->G

Workflow for selecting the optimal chiral analysis strategy for aliphatic bicyclic alcohols.

Comparative Performance of Analytical Modalities

The table below summarizes the performance metrics of the three primary analytical strategies used for this molecule.

ParameterDirect Chiral SFC (Industry Standard)Direct NP-HPLC (CAD/RID)Derivatization NP-HPLC
Stationary Phase Chiralpak IG-3 (Immobilized Amylose)Chiralpak AD-H / OD-HChiralpak AD-H / IA
Mobile Phase CO₂ / Methanol (95/5)Hexane / Isopropanol (90/10)Hexane / Isopropanol (95/5)
Detection UV at 210 nmCAD or RIDUV at 254 nm
Run Time < 5 minutes[1]15 - 25 minutes15 - 20 minutes
Sensitivity (LOD) Moderate (~0.1 mg/mL)Low (~0.5 mg/mL)High (<0.01 mg/mL)
Sample Prep Dissolve & ShootDissolve & Shoot1-hour reaction + workup
Primary Advantage High-throughput, green chemistryNo derivatization requiredMaximum sensitivity, robust UV

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. When executing these protocols, the injection of a true racemate (synthesized via non-stereoselective reduction of the corresponding ketone[4]) is non-negotiable. It proves that the CSP can resolve the enantiomers symmetrically before you attempt to quantify a highly enriched sample.

Protocol A: Direct Chiral SFC Determination (High-Throughput)

This method leverages Supercritical Fluid Chromatography (SFC), which has become the industry standard for lenacapavir intermediates due to its speed, high resolution, and minimal solvent waste[1],[2].

Step 1: Sample Preparation

  • Accurately weigh 10 mg of the bicyclo[3.1.0]hexan-2-ol sample.

  • Dissolve in 1.0 mL of HPLC-grade Methanol (10 mg/mL concentration is required to overcome the weak UV absorbance at 210 nm)[1].

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Conditions

  • Column: CHIRALPAK IG-3 (4.6 x 150 mm, 3 µm)

  • Mobile Phase: Isocratic CO₂ / Methanol = 95/5 (v/v)[1]

  • Flow Rate: 2.0 mL/min

  • Backpressure: 120 bar

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm

  • Injection Volume: 2 µL

Step 3: System Validation & Causality Check

  • Racemate Injection: Inject the racemic standard. You must observe two distinct peaks. For the (1S,2R,5R) and (1R,2S,5S) enantiomers, expected retention times are approximately 2.7 min and 3.0 min, respectively[1].

  • Acceptance Criteria: Resolution (

    
    ) must be 
    
    
    
    . Tailing factor for both peaks must be
    
    
    . If
    
    
    drops, verify the water content in your methanol modifier, as moisture disrupts the hydrogen-bonding mechanism of the IG-3 column.
Protocol B: Pre-Column Derivatization & Normal-Phase HPLC

For laboratories lacking SFC capabilities or requiring lower limits of detection, pre-column benzoylation is the most reliable approach.

Step 1: Derivatization Reaction

  • Dissolve 5 mg of bicyclo[3.1.0]hexan-2-ol in 1.0 mL of anhydrous dichloromethane (DCM).

  • Add 1.5 equivalents of pyridine and 1.2 equivalents of benzoyl chloride.

  • Stir at room temperature for 1 hour. The pyridine acts as an acid scavenger, driving the esterification forward.

  • Quench with 1.0 mL of saturated aqueous

    
    . Extract the organic layer, dry over 
    
    
    
    , and evaporate the DCM.
  • Reconstitute the resulting benzoate ester in 5.0 mL of HPLC-grade Hexane.

Step 2: Chromatographic Conditions

  • Column: CHIRALPAK AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic Hexane / Isopropanol = 98/2 (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm (Enabled by the newly installed benzoyl chromophore)

  • Injection Volume: 5 µL

Step 3: System Validation & Causality Check

  • Blank Injection: Inject a derivatization blank (reagents only, no alcohol) to ensure the benzoyl chloride/benzoic acid peaks do not co-elute with your analyte.

  • Acceptance Criteria: The strong π-π interactions between the benzoate ester and the AD-H column typically yield baseline separation (

    
    ). Calculate ee% by integrating the area under the curve (AUC) for both enantiomer peaks.
    

References

1.[1] Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. ACS Publications / PMC. 1 2.[2] Summary of Process Development Work on Asymmetric Synthesis of the Frag C of Lenacapavir. Medicines for All Institute - Virginia Commonwealth University. 2 3.[4] A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene. ACS Publications. 4 4.[3] Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation. PMC. 3

Sources

Validation

Analytical Platforms for Elucidating Bicyclo[3.1.0]hexan-2-ol Derivative Fragmentation: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing conformationally locked ring systems. Derivatives of bicyclo[3.1.0]hexan-2-ol occupy a unique chemical space: they are...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing conformationally locked ring systems. Derivatives of bicyclo[3.1.0]hexan-2-ol occupy a unique chemical space: they are found in nature as volatile monoterpenes (e.g., sabinene hydrate, thujanol) and are heavily engineered in drug development as conformationally locked "methanocarba" pseudosugars for antiviral nucleoside analogs[1].

Because these derivatives span a wide range of polarities and molecular weights, no single mass spectrometry (MS) platform can universally characterize them. This guide objectively compares the two dominant analytical workflows—Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS)—and details the mechanistic causality governing their fragmentation patterns.

Mechanistic Causality: The Role of Ring Strain in Fragmentation

To optimize an MS method, one must first understand the thermodynamic drivers of the molecule's fragmentation. The bicyclo[3.1.0]hexane scaffold contains a fused cyclopropane ring, which introduces significant Baeyer strain (approximately 27.5 kcal/mol for the parent alkane).

Electron Ionization (EI) Dynamics

Under 70 eV electron ionization, the molecule is stripped of an electron to form a highly energetic radical cation


. For bicyclic alcohols, fragmentation is directed by both the oxygen-containing functional group and the imperative for strain relief[2].
  • Dehydration: Like most secondary/tertiary alcohols, bicyclo[3.1.0]hexan-2-ol derivatives undergo an initial loss of water (

    
    ). Mechanistically, isotopic labeling has proven that the hydroxyl-bearing carbon rarely yields its own hydrogen during this elimination[2].
    
  • 
    -Cleavage & Ring Opening:  The cyclopropane ring strain acts as a thermodynamic spring. 
    
    
    
    -cleavage adjacent to the hydroxyl group triggers an immediate opening of the three-membered ring, generating diagnostic, highly abundant lower-mass ions (e.g., m/z 71 and 93) rather than preserving the intact bicyclic core[3].
Electrospray Ionization (ESI) & CID Dynamics

When analyzing polar methanocarba nucleosides, soft ESI preserves the intact protonated molecule


. During Collision-Induced Dissociation (CID), the fragmentation causality shifts from radical-driven ring opening to charge-driven heterolytic cleavage.
  • Pseudo-Glycosidic Cleavage: The proton localizes on the nucleobase. CID drives the cleavage of the C-N bond connecting the base to the bicyclo[3.1.0]hexane ring.

  • Cyclopropylcarbinyl Stabilization: The resulting carbocyclic cation does not immediately disintegrate. It is thermodynamically stabilized by the adjacent cyclopropane ring via cyclopropylcarbinyl resonance—a classic non-classical carbocation stabilization mechanism that makes the

    
     ion the dominant base peak[4].
    

MS_Fragmentation Parent Bicyclo[3.1.0]hexan-2-ol Derivative (M) EI Electron Ionization (70 eV) GC-MS Parent->EI Volatile/Terpenes ESI Electrospray Ionization (+) LC-MS/MS Parent->ESI Polar/Nucleosides EI_M Radical Cation [M]•+ EI->EI_M ESI_M Protonated Ion[M+H]+ ESI->ESI_M Dehydration Dehydration [M - H2O]•+ EI_M->Dehydration -18 Da AlphaCleavage Alpha-Cleavage Ring Opening EI_M->AlphaCleavage Strain Relief BaseLoss Nucleobase Loss [M+H - Base]+ ESI_M->BaseLoss Glycosidic-like Cleavage SugarCleavage Pseudosugar Cleavage ESI_M->SugarCleavage CID Fragmentation

Caption: Logical fragmentation pathways for bicyclo[3.1.0]hexan-2-ol derivatives under EI and ESI.

Platform Comparison & Quantitative Data

Selecting the right platform depends entirely on the derivative's volatility and thermal stability. Below is an objective comparison of the two methodologies, supported by quantitative fragmentation data.

Table 1: Analytical Platform Comparison
FeatureGC-EI-MS (Low-Res Quadrupole)LC-ESI-MS/MS (High-Res Orbitrap/TOF)
Target Analytes Volatile terpenes (e.g., Sabinene hydrate)Polar pseudosugars (e.g., Methanocarba nucleosides)
Ionization Method Hard Ionization (70 eV EI)Soft Ionization (ESI+, ESI-)
Primary MS Data Extensive skeletal fragmentationIntact

, targeted CID fragments
Validation Metric Kováts Retention Index (RI) + NIST MatchAccurate Mass (<5 ppm) + MS/MS Transitions
Table 2: Diagnostic GC-EI-MS Fragmentation of trans-4-Thujanol (Sabinene Hydrate)

Data synthesized from standard 70 eV EI spectral libraries[3].

m/z ValueRelative AbundanceStructural Assignment / Causality
15410%

(Intact Molecular Ion)
12165%

(Dehydration followed by methyl radical loss)
9392%Strain-driven cyclopropane ring opening fragment
71100% (Base Peak)

-cleavage adjacent to the hydroxyl group
5545%Hydrocarbon backbone fragmentation
Table 3: Diagnostic LC-ESI-MS/MS Fragmentation of Methanocarba Nucleosides

Data representative of North/South-bicyclo[3.1.0]hexane nucleoside analogs[4].

Ion Typem/z CharacteristicsMechanistic Causality
Precursor

Soft protonation of the nucleobase nitrogen
Product 1

Cleavage of pseudo-glycosidic bond; stabilized by cyclopropylcarbinyl resonance
Product 2

Complementary fragment confirming the identity of the conjugated base

Self-Validating Experimental Protocols

To ensure scientific integrity, an analytical protocol cannot rely on a single data point. The methodologies below are designed as self-validating systems , incorporating orthogonal checks to prevent false positive identifications.

Exp_Workflow Sample Sample Prep (Extraction/Derivatization) GC GC Separation (HP-5MS column) Sample->GC Volatiles LC UHPLC Separation (C18 column) Sample->LC Non-volatiles MS1 EI-MS (Full Scan m/z 40-500) GC->MS1 MS2 ESI-MS/MS (Data-Dependent CID) LC->MS2 Data Data Analysis (NIST Matching / Accurate Mass) MS1->Data MS2->Data

Caption: Comparative experimental workflow for GC-EI-MS and LC-ESI-MS/MS analysis.

Protocol A: GC-EI-MS for Volatile Bicyclo[3.1.0]hexan-2-ol Derivatives

Target: Sabinene hydrate, thujanol, and related monoterpenes.

  • Sample Preparation: Dilute the essential oil or synthetic extract to 1% (v/v) in GC-grade hexane. Spike the sample with a

    
     n-alkane standard mixture. Causality: The alkane spike is strictly required to calculate the Kováts Retention Index (RI), which normalizes retention times across different instruments.
    
  • Chromatographic Separation: Inject 1 µL in split mode (1:50) onto a non-polar HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Program the oven from 50°C to 240°C at 4°C/min.

  • Mass Spectrometry: Operate the MS in electron ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C and scan from m/z 40 to 500.

  • Self-Validation Checkpoint:

    • Step 1: Match the fragmentation pattern against the NIST library (must yield a match factor > 850).

    • Step 2: Calculate the RI using the alkane standards.

    • Rule: If the calculated RI deviates by more than ±5 units from the established literature value (e.g., RI ~827 for trans-4-thujanol on a non-polar column[3]), the identification is rejected as a false positive, regardless of the MS match score.

Protocol B: LC-ESI-MS/MS for Methanocarba Nucleoside Derivatives

Target: Synthetic North/South-bicyclo[3.1.0]hexane antiviral analogs.

  • Sample Preparation: Dissolve the synthesized nucleoside analog in LC-MS grade Methanol/Water (50:50) to a final concentration of 1 µg/mL. Add 0.1% formic acid to promote protonation.

  • Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 15 minutes.

  • Mass Spectrometry: Utilize a High-Resolution Accurate Mass (HRAM) spectrometer (e.g., Q-TOF or Orbitrap). Operate in positive ESI mode. Acquire full MS scans at 70,000 resolution, followed by Data-Dependent Acquisition (DDA) MS/MS using Higher-energy Collisional Dissociation (HCD) at a normalized collision energy of 25-30 eV.

  • Self-Validation Checkpoint:

    • Step 1: The precursor

      
       mass error must be strictly < 5 ppm compared to the theoretical exact mass[4].
      
    • Step 2: The MS/MS spectrum must contain the diagnostic

      
       product ion. If this cyclopropylcarbinyl-stabilized cation is absent, the structural integrity of the bicyclo[3.1.0]hexane-nucleobase linkage is compromised, and the synthesis/identification is flagged as failed.
      

References

  • Kwart, H., & Blazer, T. A. "Analysis of mass spectral fragmentation patterns in various bicyclic alcohols." The Journal of Organic Chemistry.[2][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDUKzHKAR5_2LftTRVvfz8etjMcoGIoBuC_QmvASUsOSn0ryUcm-Dw5c6HubA5PQR8DJ1kZYac4EJp_HV2_EBTEaZUHlbM1SfXJ1ql9KcXW3_Lr3Q8m9SixxwaG7mAiriM_wWCbclt]

  • Abd El-Kareem, M. S. M., et al. "Mass Spectroscopic Analysis, MNDO Quantum Chemical Studies and Antifungal Activity of Essential and Recovered Oil Constituents of Lemon-Scented Gum against Three Common Molds." Processes.[3][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6hyXphT36JlnyNtcsiGOkNIv85Pd2EJXxnT3-UJYKP8vUcbe4zuBihhWBKJnFKjMnzaB2qKvdf7U95lRdR29yw-1TGPbbBeF1B7_cDcxRJHD_e2dtZFsgGSdU1NA0iVe5QE30tTXxhaJZ3Qb9KgRW7psEw7_sPXsiwJ2Jkh6BZESDp9yh0aPcSkU5EaiUfCu_FM_ERtw=]

  • Marquez, V. E., et al. "North- and South-Bicyclo[3.1.0] Hexene Nucleosides. The Effect of Ring Planarity on Anti-HIV Activity." Journal of Medicinal Chemistry (PMC).[4][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbWd0YgO8QjMW8DjHKPGIwvPXJiiOBy8Vkzn8Ep-uD4GTgrzV0G0gsd29yvvNbfc_kbMqq85gY4nfzcFcqPqXpkLutvPtpvbljB5fm6QpYEY3t2U7Xpx8MkuJJeai7T304LCyxOJ3BmIWlraI=]

  • Marquez, V. E., et al. "Sculpting the Bicyclo[3.1.0]hexane Template of Carbocyclic Nucleosides to Improve Recognition by Herpes Thymidine Kinase." Journal of the American Chemical Society.[1][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLKQqFu1vrpJbXe_JfZz1iflEo_feXI-wR6-cx8GG8b-t7L2XZifdmr7adIaYGmJ5FWYWWULJioyviwLnkdb8p4m1FZHbIiOhf4V-hnAzTvDY_0o2YihqGNETdZD8Yj5KFWpyGxZfhUv8=]

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Safety & Regulatory Compliance

Safety

Bicyclo[3.1.0]hexan-2-ol proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for Bicyclo[3.1.0]hexan-2-ol Introduction & Scientific Context Bicyclo[3.1.0]hexan-2-ol and its specific stereoisomers (such as (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for Bicyclo[3.1.0]hexan-2-ol

Introduction & Scientific Context

Bicyclo[3.1.0]hexan-2-ol and its specific stereoisomers (such as (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol, CAS: 741676-78-8[1]) are highly strained bicyclic scaffolds utilized extensively in advanced organic synthesis and medicinal chemistry. In drug discovery, this bicyclic framework serves as a conformationally restricted bioisostere, frequently replacing furanose rings in nucleoside analogues to develop selective ligands for therapeutic targets[2].

Despite its utility, the compound's physical properties demand rigorous safety and waste management protocols. As an organic alcohol, it presents specific flammability hazards (H226) and must be managed under the Resource Conservation and Recovery Act (RCRA) as an ignitable hazardous waste (D001)[3]. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of bicyclo[3.1.0]hexan-2-ol to ensure both laboratory safety and environmental compliance.

Physicochemical & Hazard Profile

Understanding the physical properties of bicyclo[3.1.0]hexan-2-ol is the foundation of safe disposal. The following table summarizes critical data and the operational causality behind each metric.

Property / AttributeValue / ClassificationCausality / Operational Impact
Molecular Formula C₆H₁₀OHigh carbon-to-oxygen ratio provides high fuel value, making it ideal for fuels blending during incineration.
Molecular Weight 98.15 g/mol [1]Low molecular weight contributes to volatility; mandates tightly sealed, pressure-vented waste containers.
Acute Toxicity (Oral) ~2,500 mg/kgRelatively low acute toxicity, but requires standard PPE to prevent systemic absorption or skin irritation.
GHS Hazard Flammable liquid/vaporTriggers specific storage limits within fire-resistant flammable safety cabinets.
RCRA Waste Code D001 (Ignitable)[3][4]Dictates regulatory manifesting; must not be discharged into municipal aqueous drain systems.

Waste Segregation & RCRA Compliance Workflow

Proper segregation is not merely a regulatory requirement; it is a critical cost-control and safety measure. Mixing non-halogenated bicyclic alcohols with halogenated solvents alters the required disposal mechanism. Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins, making its disposal approximately three times more expensive than non-halogenated waste[5].

WasteSegregation Start Bicyclo[3.1.0]hexan-2-ol Waste Generated CheckHalogen Mixed with Halogenated Solvents? Start->CheckHalogen Halogenated Halogenated Waste Stream (High-Temp Incineration) CheckHalogen->Halogenated Yes CheckAqueous Mixed with Aqueous Waste? CheckHalogen->CheckAqueous No PhaseSep Phase Separation (Extract Organics) CheckAqueous->PhaseSep Yes NonHalogenated Non-Halogenated Organic Stream (D001 / Fuels Blending) CheckAqueous->NonHalogenated No PhaseSep->NonHalogenated Organic Phase

Bicyclo[3.1.0]hexan-2-ol laboratory waste segregation and RCRA classification workflow.

Operational Protocols

Protocol 1: Routine Liquid Waste Disposal

Objective: Safely transfer and store liquid waste containing bicyclo[3.1.0]hexan-2-ol for final Environmental Health and Safety (EHS) collection. Trustworthiness & Validation: This protocol ensures that incompatible chemicals are not mixed, validating the integrity of the waste container prior to sealing.

  • Characterize the Waste Stream:

    • Action: Confirm that the reaction mixture or solvent waste contains NO halogenated compounds (e.g., dichloromethane, chloroform).

    • Causality: Segregating non-halogenated waste allows the facility to utilize cost-effective fuels blending rather than expensive high-temperature incineration[5].

  • Container Selection & Preparation:

    • Action: Select a high-density polyethylene (HDPE) or glass waste carboy. Ensure the container is originally designed for chemical storage and leave chemicals in original containers when possible.

    • Causality: Bicyclo[3.1.0]hexan-2-ol is an organic solvent that can degrade certain low-density plastics over time.

  • Transfer and Phase Separation:

    • Action: If the waste is a biphasic mixture (aqueous/organic), use a separatory funnel to isolate the organic layer containing the bicyclic alcohol.

    • Validation: Visually confirm a single organic phase in the waste jug to prevent aqueous contamination of the D001 waste stream.

  • Labeling & Storage:

    • Action: Immediately attach a hazardous waste tag. Mark the contents as "Hazardous Waste - Non-Halogenated Organic Solvent (Bicyclo[3.1.0]hexan-2-ol)". Store in a designated flammable storage cabinet.

    • Causality: Unlabeled containers violate RCRA regulations and create severe hazards for emergency responders[4].

Protocol 2: Chemical Spill Containment and Clean-up

Objective: Rapidly mitigate exposure and fire risk in the event of an accidental release. Trustworthiness & Validation: This protocol utilizes physical smothering rather than dilution, preventing the expansion of the hazardous footprint.

  • Evacuate and Eliminate Ignition Sources:

    • Action: Immediately clear the immediate area of personnel. Turn off all hot plates, stirrers, and open flames.

    • Causality: The vapor of bicyclo[3.1.0]hexan-2-ol can form explosive mixtures with air at elevated temperatures; removing ignition sources is the primary life-safety priority.

  • Containment via Absorption:

    • Action: Apply dry chemical powder, dry sand, or alcohol-resistant foam to the perimeter of the spill, working inward. CRITICAL: Do NOT use a water jet[2].

    • Causality: Applying a water jet to an organic alcohol spill will physically scatter the hydrophobic liquid, increasing its surface area, accelerating vaporization, and spreading the fire hazard[2].

  • Collection and Disposal:

    • Action: Use non-sparking tools (e.g., plastic or brass dustpans) to sweep up the absorbed material. Place the saturated absorbent into a solid hazardous waste bucket with a secure lid.

    • Validation: Ensure no free liquid remains on the surface before proceeding to final decontamination.

  • Surface Decontamination:

    • Action: Wash the affected area with a mild detergent and water only after all bulk organic material has been removed. Collect the wash water as aqueous hazardous waste if significant residue was present.

References[1] (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol - Advanced ChemBlocks - AChemBlock[2] Bicyclo[3.1.0]hexan-3-one - Benchchem - Benchchem[7] SAFETY DATA SHEET - Sigma-Aldrich - Sigma-Aldrich[5]SAFETY DATA SHEET - Sigma-Aldrich (Toxicity Data) - Sigma-Aldrich[3]2-Methyl-5-(1-methylethyl)bicyclo(3.1.0)hexan-2-ol | C10H18O | CID 62367 - PubChem (NIH)[4]RCRA Guidance/Alcohol-Based Hand Sanitizers: U.S. Environmental Protection Agency Addresses Options for Repurposing/Recycling - JD Supra[6]Hazardous Waste Guide: Identification, Storage, Disposal & Compliance - USW Online[8] OSU HAZARDOUS WASTE GENERATOR USER GUIDE - Oregon State University

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